Product packaging for Cycloheptanone, 3-methyl-, (R)-(Cat. No.:CAS No. 13609-58-0)

Cycloheptanone, 3-methyl-, (R)-

Cat. No.: B085433
CAS No.: 13609-58-0
M. Wt: 126.2 g/mol
InChI Key: GSYFDULLCGVSNJ-SSDOTTSWSA-N
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Description

Cycloheptanone, 3-methyl-, (R)- is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cycloheptanone, 3-methyl-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptanone, 3-methyl-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B085433 Cycloheptanone, 3-methyl-, (R)- CAS No. 13609-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methylcycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYFDULLCGVSNJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473414
Record name Cycloheptanone, 3-methyl-, (3R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13609-58-0
Record name Cycloheptanone, 3-methyl-, (3R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-methylcycloheptan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Methylcycloheptanone: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the chiral ketone, (R)-3-methylcycloheptanone. Due to the limited availability of experimental data for this specific enantiomer, this document combines computed data, information on the racemic mixture and related compounds, and detailed, generalized experimental protocols to serve as a valuable resource for researchers.

Chemical Identity and Physical Properties

(R)-3-methylcycloheptanone is a cyclic ketone with a seven-membered ring and a chiral center at the third carbon atom. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of 3-Methylcycloheptanone

PropertyValueData Source
Molecular Formula C₈H₁₄OComputed[1]
Molecular Weight 126.20 g/mol Computed[1]
IUPAC Name (3R)-3-methylcycloheptan-1-one
CAS Number 13609-58-0
Appearance Colorless to pale yellow liquidInferred from related compounds
Boiling Point Not available for (R)-enantiomer
Melting Point Not available for (R)-enantiomer
Density Not available for (R)-enantiomer
Refractive Index Not available for (R)-enantiomer
Solubility Insoluble in water; soluble in organic solventsInferred from related compounds

Spectroscopic Data

Detailed experimental spectra for (R)-3-methylcycloheptanone are not widely published. This section provides expected spectroscopic characteristics based on the analysis of related cyclic ketones and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for (R)-3-Methylcycloheptanone

TechniqueExpected Peaks/Signals
¹H NMR Signals in the range of 0.9-2.5 ppm. The methyl group would appear as a doublet. Protons alpha to the carbonyl would be deshielded and appear further downfield.
¹³C NMR The carbonyl carbon would show a characteristic peak in the downfield region (around 210 ppm). Aliphatic carbons would appear in the upfield region.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 126. Fragmentation would likely involve alpha-cleavage on either side of the carbonyl group.
Infrared (IR) Spectroscopy A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1700-1725 cm⁻¹. C-H stretching and bending vibrations would also be present.

Synthesis and Chemical Reactivity

The enantioselective synthesis of chiral cyclic ketones is a significant area of research in organic chemistry. While a specific, detailed protocol for the synthesis of (R)-3-methylcycloheptanone is not extensively documented, a plausible synthetic strategy involves the asymmetric hydrogenation of a corresponding unsaturated precursor.

One potential pathway is the enantioselective hydrogenation of 3-methyl-2-cyclohepten-1-one using a chiral catalyst. This approach allows for the stereocontrolled introduction of the chiral center at the C3 position.

G Proposed Synthetic Pathway for (R)-3-Methylcycloheptanone cluster_start Starting Material cluster_reaction Asymmetric Hydrogenation cluster_product Product 3-Methyl-2-cyclohepten-1-one 3-Methyl-2-cyclohepten-1-one Reaction H2, Chiral Catalyst (e.g., Ru-BINAP) 3-Methyl-2-cyclohepten-1-one->Reaction Reactant (R)-3-Methylcycloheptanone (R)-3-Methylcycloheptanone Reaction->(R)-3-Methylcycloheptanone Yields G General Experimental Workflow for Property Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Preparation Sample Preparation (e.g., purification, dissolution) Instrument_Setup Instrument Setup & Calibration Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Result_Interpretation Result Interpretation & Reporting Data_Processing->Result_Interpretation

References

An In-depth Technical Guide on (R)-3-methylcycloheptanone: IUPAC Nomenclature and CAS Registry Number

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides essential identification details for the chemical compound (R)-3-methylcycloheptanone, tailored for researchers, scientists, and professionals in drug development.

Core Identification Parameters

The definitive nomenclature and registry number are crucial for accurate documentation, database searches, and regulatory submissions. The standardized IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS number is a unique identifier assigned by the Chemical Abstracts Service.

Data Presentation

The primary identifiers for (R)-3-methylcycloheptanone are summarized in the table below for clarity and quick reference.

IdentifierValue
Common Name(R)-3-methylcycloheptanone
IUPAC Name (3R)-3-methylcycloheptan-1-one [1]
CAS Number 13609-58-0 [1][2]
Molecular FormulaC8H14O[1]
InChIInChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1[1]
InChIKeyGSYFDULLCGVSNJ-SSDOTTSWSA-N[1]
Canonical SMILESCC1CCCCC(=O)C1[1]
Isomeric SMILESC[C@@H]1CCCCC(=O)C1[1]

Visualization of Core Identifiers

The logical relationship between the common name, the systematic IUPAC name, and the unique CAS registry number is illustrated in the following diagram. This visualization aids in understanding the hierarchy and specificity of chemical identifiers.

cluster_chemical_identity Chemical Identity of (R)-3-methylcycloheptanone A Common Name (R)-3-methylcycloheptanone B IUPAC Name (3R)-3-methylcycloheptan-1-one A->B Systematized as C CAS Number 13609-58-0 B->C Registered as

Identifier Relationship for (R)-3-methylcycloheptanone

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of 3-methylcycloheptanone, a chiral cyclic ketone with potential applications in organic synthesis and medicinal chemistry. This document details the synthesis, separation, and characterization of these stereoisomers, presenting key data in a structured format and outlining relevant experimental methodologies.

Introduction to 3-Methylcycloheptanone and its Stereoisomerism

3-Methylcycloheptanone (C₈H₁₄O) is a seven-membered cyclic ketone bearing a methyl group at the third position.[1] The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-methylcycloheptanone and (S)-3-methylcycloheptanone. These enantiomers are non-superimposable mirror images of each other and may exhibit distinct biological activities and pharmacological properties, a critical consideration in drug development.[2][3][4]

The IUPAC name for the racemic mixture is 3-methylcycloheptan-1-one.[1] The accurate synthesis, separation, and characterization of the individual enantiomers are crucial for investigating their unique properties and potential applications.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for the individual enantiomers of 3-methylcycloheptanone are not extensively reported in publicly available literature, computed properties and some experimental data for the racemic mixture and analogous compounds provide valuable insights.

Table 1: Physicochemical Properties of 3-Methylcycloheptanone Stereoisomers

PropertyRacemic 3-Methylcycloheptanone(R)-3-Methylcycloheptanone(S)-3-Methylcycloheptanone
Molecular Formula C₈H₁₄O[1]C₈H₁₄O[5]C₈H₁₄O
Molecular Weight 126.20 g/mol [1]126.20 g/mol [5]126.20 g/mol
CAS Number 933-17-5[1]13609-58-0[5]Not available
Boiling Point Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available
Optical Rotation 0° (racemic mixture)A study on the optical rotatory dispersion has been conducted, but specific values under standard conditions are not readily available in the public domain.A study on the optical rotatory dispersion has been conducted, but specific values under standard conditions are not readily available in the public domain.
Computed XLogP3 1.9[1]1.91.9

Spectroscopic Data:

  • ¹³C NMR: Spectral data for the racemic mixture is available.[1]

  • GC-MS: Mass spectrometry data for the racemic mixture is available.[1]

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure 3-methylcycloheptanone can be approached through two primary strategies: the synthesis of the racemic mixture followed by chiral resolution, or the direct enantioselective synthesis of the desired enantiomer.

Synthesis of Racemic 3-Methylcycloheptanone

Detailed experimental protocols for the synthesis of racemic 3-methylcycloheptanone are not widespread in the literature. However, general methods for the synthesis of substituted cycloalkanones can be adapted. One potential route is the ring expansion of a substituted cyclohexanone. For instance, a one-carbon ring expansion of a corresponding methyl-substituted cyclohexanone derivative could yield the desired cycloheptanone ring system.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic 3-Methylcycloheptanone Start Substituted Cyclohexanone Precursor Step1 Ring Expansion Reaction (e.g., Tiffeneau-Demjanov rearrangement) Product Racemic 3-Methylcycloheptanone

Chiral Resolution of Enantiomers

Once the racemic mixture is obtained, the individual enantiomers can be separated using chiral resolution techniques.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation (General Approach)

Chiral HPLC is a powerful technique for the separation of enantiomers.[8] A general protocol for the resolution of 3-methylcycloheptanone would involve the following steps:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including ketones.[8]

  • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is a common starting point for polysaccharide-based CSPs. The ratio of the solvents is optimized to achieve the best separation.[9]

  • Detection: A UV detector is typically used for monitoring the elution of the enantiomers.

  • Optimization: The flow rate, temperature, and mobile phase composition are adjusted to maximize the resolution between the two enantiomer peaks.

HPLC_Workflow cluster_hplc Chiral HPLC Resolution Workflow Sample Racemic 3-Methylcycloheptanone Solution Injection Injection onto Chiral HPLC Column Separation Elution with Optimized Mobile Phase Detection UV Detection Collection Fraction Collection of Separated Enantiomers

Other Resolution Methods:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[10][11][12]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic ketone with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.

Enantioselective Synthesis

Directly synthesizing a single enantiomer is often a more efficient approach. Catalytic asymmetric synthesis methods are at the forefront of this field. For 3-substituted cycloheptanones, strategies such as catalytic asymmetric (4+3) cycloadditions can be employed to construct the seven-membered ring with high enantioselectivity.

Asymmetric_Synthesis cluster_asym Conceptual Pathway for Enantioselective Synthesis Reactants Achiral Starting Materials Catalyst Chiral Catalyst (e.g., Chiral Lewis Acid) Reaction Asymmetric Reaction (e.g., Cycloaddition) Product Enantioenriched 3-Methylcycloheptanone

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activities of the individual enantiomers of 3-methylcycloheptanone. However, the broader class of substituted cycloalkanones has been investigated for various biological effects, including antimicrobial and anticancer activities. Given the well-established principle that enantiomers of a chiral drug can have different pharmacological and toxicological profiles, the separation and individual testing of (R)- and (S)-3-methylcycloheptanone are essential for any future drug development efforts.

The distinct three-dimensional structures of the enantiomers could lead to differential binding affinities for biological targets such as enzymes and receptors. This highlights the importance of stereospecific synthesis and characterization in the exploration of new therapeutic agents.

Conclusion

This technical guide has summarized the available information on the stereoisomers and enantiomers of 3-methylcycloheptanone. While foundational data exists, there are clear opportunities for further research, particularly in the development of detailed and robust experimental protocols for synthesis and chiral resolution. The acquisition of comprehensive physicochemical and spectroscopic data for the individual enantiomers is also a critical next step. Finally, the exploration of the biological activities of (R)- and (S)-3-methylcycloheptanone represents a promising avenue for the discovery of novel bioactive molecules. The methodologies and concepts outlined in this guide provide a solid framework for researchers and scientists to advance the understanding and application of these chiral compounds.

References

Unveiling 3-Methylcycloheptanone: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of 3-methylcycloheptanone, a monoterpenoid of interest to researchers, scientists, and drug development professionals. This document details its known natural occurrences, presents available quantitative data, outlines relevant experimental protocols, and explores its biosynthetic and synthetic origins.

Natural Occurrence of 3-Methylcycloheptanone

To date, the only confirmed natural source of 3-methylcycloheptanone is the essential oil of Nepeta racemosa, a species of catnip.[1] Its presence was identified through gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of essential oils from two different Turkish localities. While the compound has been identified, further research is needed to explore its presence in other plant species, fungi, or insects.

Quantitative Data

The concentration of 3-methylcycloheptanone in the essential oil of Nepeta racemosa has been reported in a study by Baser et al. (1993). The following table summarizes the quantitative data from this research. It is important to note that the composition of essential oils can vary depending on factors such as geographical location, climate, and harvesting time.

Plant SourceGeographic OriginConcentration (% of Essential Oil)
Nepeta racemosa Lam.Erzurum, Turkey0.05
Nepeta racemosa Lam.Kars, TurkeyTrace

Experimental Protocols

The isolation and identification of 3-methylcycloheptanone from natural sources typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. Below is a generalized experimental protocol based on standard methods for essential oil analysis.

Protocol: Extraction and Analysis of 3-Methylcycloheptanone from Nepeta racemosa

1. Plant Material and Essential Oil Extraction:

  • Plant Material: Aerial parts of Nepeta racemosa are collected, preferably during the flowering stage.

  • Extraction Method: The essential oil is extracted from the air-dried plant material via hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3 hours).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the volatile components.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is typically employed.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).

  • Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure volatilization of the sample.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., 40-450 amu).

  • Compound Identification: The identification of 3-methylcycloheptanone is achieved by comparing its retention time and mass spectrum with those of an authentic standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).

3. Quantification:

  • The percentage composition of 3-methylcycloheptanone in the essential oil is determined by integrating the peak area of the corresponding compound in the GC chromatogram and expressing it as a percentage of the total peak area.

Sources of 3-Methylcycloheptanone

Biosynthetic Sources

The specific biosynthetic pathway leading to 3-methylcycloheptanone has not been elucidated. However, as a monoterpenoid, its biosynthesis is expected to follow the general pathway for this class of compounds. Monoterpenes are typically synthesized from geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Given its seven-membered ring structure, 3-methylcycloheptanone is classified as an irregular monoterpene. The biosynthesis of such compounds often involves unique cyclization and rearrangement reactions of the GPP precursor. Further research is required to identify the specific enzymes and intermediate steps involved in the formation of the cycloheptane ring and the introduction of the methyl group and ketone functional group in Nepeta racemosa.

Chemical Synthesis

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes the involvement of 3-methylcycloheptanone in any specific biological signaling pathways or details its biological activities. This represents a significant knowledge gap and an area for future research.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of 3-methylcycloheptanone from a plant source.

experimental_workflow plant_material Plant Material (Nepeta racemosa) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms data_analysis Data Analysis gc_ms->data_analysis identification Compound Identification data_analysis->identification quantification Quantification data_analysis->quantification

A generalized workflow for the analysis of 3-methylcycloheptanone.

Conclusion

This technical guide consolidates the current knowledge on the natural occurrence and sources of 3-methylcycloheptanone. The primary natural source identified is Nepeta racemosa. The provided quantitative data, though limited, offers a baseline for future comparative studies. The outlined experimental protocols serve as a methodological foundation for researchers investigating this compound. Significant opportunities for future research exist in exploring other natural sources, elucidating its biosynthetic pathway, investigating its biological activities and potential roles in signaling pathways, and developing efficient synthetic routes.

References

Molecular structure and formula of 3-methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Methylcycloheptanone

Abstract

This document provides a comprehensive technical overview of 3-methylcycloheptanone, a cyclic ketone with potential applications in chemical synthesis and research. It details the molecular structure, formula, physicochemical properties, and available spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences, offering structured data and conceptual workflows relevant to the study of this compound.

Chemical Identity and Formula

3-Methylcycloheptanone is a derivative of cycloheptanone, featuring a seven-membered carbon ring.[1] Its identity is defined by several key identifiers. The IUPAC name for this compound is 3-methylcycloheptan-1-one.[1] It is registered under the CAS number 933-17-5.[1] The compound has also been identified in natural sources, specifically in Nepeta racemosa.[1]

IdentifierValueReference
IUPAC Name 3-methylcycloheptan-1-one[1]
Molecular Formula C8H14O[1]
CAS Number 933-17-5[1]
PubChem CID 534955[1]
Synonyms 3-Methylcycloheptanone, Cycloheptanone, 3-methyl-[1]
InChI Key GSYFDULLCGVSNJ-UHFFFAOYSA-N[1]
Canonical SMILES CC1CCCCC(=O)C1[1]

Molecular Structure

The molecular structure of 3-methylcycloheptanone consists of a seven-membered aliphatic ring (cycloheptane) with a ketone functional group at the first position and a methyl group substituent at the third position. This structure results in a chiral center at the carbon atom bonded to the methyl group, meaning it can exist as two different stereoisomers: (R)-3-methylcycloheptanone and (S)-3-methylcycloheptanone.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development. The properties for 3-methylcycloheptanone have been computationally predicted and are summarized below.

PropertyValueReference
Molecular Weight 126.20 g/mol [1]
Exact Mass 126.104465066 Da[1]
XLogP3 1.9[1]
Hydrogen Bond Acceptor Count 1[2]
Hydrogen Bond Donor Count 0[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 17.1 Ų[1][2]

Spectroscopic Data

Spectroscopy TypeData SourceDetails
¹³C NMR Wiley-VCH GmbHSpectrum available; specific peak data not provided in search results.[1]
Mass Spectrometry NISTMass spectrum available in the NIST main library.[1]

Conceptual Workflows

While specific signaling pathways involving 3-methylcycloheptanone are not documented in the provided search results, generalized workflows for the synthesis, purification, and characterization of such a cyclic ketone are fundamental in a research setting. The following diagrams illustrate these conceptual processes.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Starting Materials (e.g., Substituted Cycloheptene) Reaction Chemical Reaction (e.g., Oxidation/Alkylation) Reactants->Reaction Extraction Work-up & Crude Extraction Reaction->Extraction Chromatography Column Chromatography Extraction->Chromatography Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Chromatography->Spectroscopy Purity Purity Assessment (GC, HPLC) Spectroscopy->Purity Product Pure 3-Methylcycloheptanone Purity->Product

Caption: General workflow for the synthesis and characterization of a cyclic ketone.

G Compound 3-Methylcycloheptanone Class1 Cyclic Compound Compound->Class1 Class2 Ketone Compound->Class2 SubClass2b Methyl Substituent Compound->SubClass2b SubClass1a Alicyclic Class1->SubClass1a SubClass1b 7-Membered Ring (Cycloheptane) Class1->SubClass1b SubClass2a Carbonyl Group (C=O) Class2->SubClass2a

Caption: Structural and functional group classification of 3-methylcycloheptanone.

References

The Enantioselective Landscape of Methyl-Substituted Cyclic Ketones: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of chiral methyl-substituted cyclic ketones, a class of organic compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of their diverse pharmacological effects, including anticonvulsant, antimicrobial, and cytotoxic properties. The guide emphasizes the critical role of stereochemistry in determining biological outcomes and presents available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Core Findings: A Summary of Biological Activities

Chiral methyl-substituted cyclic ketones, particularly derivatives of cyclopentanone and cyclohexanone, have demonstrated a range of biological activities. The position of the methyl group and the stereochemistry of the chiral center are crucial determinants of their pharmacological profiles.

Neuroactivity: Anticonvulsant and Convulsant Properties

A significant body of research has focused on the neuroactive properties of these ketones. Studies have shown that both methyl-substituted cyclopentanones and cyclohexanones can exhibit either anticonvulsant or convulsant effects, largely dependent on the substitution pattern. For instance, 3-methylcyclopentanone has been identified as an anticonvulsant. The primary mechanism for these neuroactive effects is believed to be the modulation of the picrotoxin receptor site on the GABA-A receptor complex.

The enantioselectivity of these interactions is a key area of investigation. While quantitative data for specific enantiomers of methyl-substituted cyclic ketones is still emerging, related studies on chiral molecules targeting the GABA-A receptor, such as butyrolactone derivatives, have shown clear enantioselective effects on both receptor function and anticonvulsant activity. For example, the R-(-)-enantiomer of α-benzyl-α-methyl-γ-butyrolactone was found to be more potent in blocking pentylenetetrazol-induced seizures in mice compared to its S-(+)-counterpart[1]. This underscores the importance of evaluating the individual stereoisomers of methyl-substituted cyclic ketones to identify the more potent and potentially safer therapeutic candidates.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of substituted cyclic ketones. While much of the available quantitative data does not differentiate between enantiomers, it provides a strong rationale for further stereoselective investigations.

Compound ClassOrganismMIC (μg/mL)Reference
Substituted CyclohexanonesPseudomonas aeruginosa0.30-0.45[2]
Staphylococcus aureus0.25-0.45[2]
Bacillus subtilis0.20-0.45[2]
Escherichia coli0.30-0.45[2]
2-Methylcyclopentanone derivativesBacillus subtilisPromising Potential[3]
Escherichia coliPromising Potential[3]

This table summarizes Minimum Inhibitory Concentration (MIC) data for various substituted cyclic ketones against different bacterial strains.

Cytotoxic Activity

The potential of chiral methyl-substituted cyclic ketones as anticancer agents is an area of growing interest. While specific IC50 values for individual enantiomers of these ketones are not yet widely available in the public domain, the principle of enantioselective cytotoxicity is well-established for other classes of chiral molecules. For instance, enantiomers of chiral anticancer drugs often exhibit significantly different potencies and toxicities. This highlights the necessity of synthesizing and evaluating the enantiopure forms of methyl-substituted cyclic ketones to fully understand their therapeutic potential and to minimize off-target effects.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments cited in the literature.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to evaluate the anticonvulsant potential of chemical compounds.

Procedure:

  • Animal Model: Adult mice (e.g., CF-1 strain) are commonly used.

  • Compound Administration: The test compound (e.g., a chiral methyl-substituted cyclic ketone) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.

  • Induction of Seizures: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered, typically via subcutaneous or intraperitoneal injection.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which can be scored based on a standardized scale (e.g., latency to the first myoclonic jerk, clonus, or tonic-clonic seizure).

  • Data Analysis: The dose of the test compound that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated to determine its anticonvulsant potency.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7, colon cancer cell line HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of chiral methyl-substituted cyclic ketones are intrinsically linked to their interactions with specific molecular targets and the subsequent modulation of signaling pathways.

GABAergic System Modulation

As previously mentioned, the primary mechanism for the neuroactivity of many cyclic ketones is their interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The convulsant or anticonvulsant effects of methyl-substituted cyclic ketones likely arise from their ability to act as either negative or positive allosteric modulators at the picrotoxin binding site of this receptor. The chirality of these molecules can significantly influence their binding affinity and efficacy at this site.

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_compounds Modulators GABAA GABA-A Receptor Cl_channel Chloride Channel (Open) GABAA->Cl_channel GABA binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx GABA GABA GABA->GABAA Activates Anticonvulsant Chiral Ketone (Anticonvulsant) Anticonvulsant->GABAA Positive Allosteric Modulation Convulsant Chiral Ketone (Convulsant) Convulsant->GABAA Negative Allosteric Modulation

Modulation of the GABA-A receptor by chiral cyclic ketones.
Experimental Workflow for Biological Evaluation

The systematic evaluation of chiral methyl-substituted cyclic ketones involves a multi-step process, from synthesis to comprehensive biological testing.

Experimental_Workflow cluster_invitro In Vitro Assays Synthesis Enantioselective Synthesis of Chiral Ketones Purification Purification and Characterization Synthesis->Purification In_vitro In Vitro Biological Screening Purification->In_vitro In_vivo In Vivo Efficacy and Toxicity Studies In_vitro->In_vivo Promising Hits Mechanism Mechanism of Action Studies In_vitro->Mechanism Antimicrobial Antimicrobial Assays (MIC) In_vitro->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50) In_vitro->Cytotoxicity Receptor_Binding Receptor Binding Assays In_vitro->Receptor_Binding In_vivo->Mechanism Lead_Opt Lead Optimization In_vivo->Lead_Opt Mechanism->Lead_Opt

General workflow for the biological evaluation of chiral ketones.

Conclusion and Future Directions

Chiral methyl-substituted cyclic ketones represent a promising class of compounds with diverse and potent biological activities. The available data strongly suggest that stereochemistry plays a pivotal role in their pharmacological effects. Future research should focus on the enantioselective synthesis and biological evaluation of a wider range of these compounds to establish clear structure-activity relationships for individual enantiomers. In-depth mechanistic studies are also crucial to identify their specific molecular targets and signaling pathways, which will be instrumental in the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Unveiling 3-Methylcycloheptanone: A Journey from Natural Occurrence to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcycloheptanone, a cyclic ketone with a seven-membered ring, has garnered interest in the scientific community due to its presence in natural sources and its potential as a building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

The first documented identification of 3-methylcycloheptanone in a natural source dates back to 1993. In a study analyzing the chemical composition of the essential oil of Nepeta racemosa Lam. (Lamiaceae), Akgul and his colleagues reported the presence of 3-methylcycloheptanone as a minor constituent.[1] This discovery highlighted the existence of this seven-membered ring ketone in the plant kingdom, paving the way for further phytochemical investigations.

Isolation from Nepeta racemosa

The isolation of 3-methylcycloheptanone from Nepeta racemosa was achieved through the analysis of its essential oil. The general experimental protocol for obtaining and analyzing the essential oil is as follows:

Experimental Protocol: Hydrodistillation and GC-MS Analysis of Nepeta racemosa Essential Oil

  • Plant Material: The aerial parts of Nepeta racemosa are collected, typically during the flowering season, and air-dried.

  • Hydrodistillation: The dried plant material is subjected to hydrodistillation for approximately 3 hours using a Clevenger-type apparatus. This process isolates the volatile essential oil.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The obtained essential oil is then analyzed by GC-MS to identify its chemical constituents.

    • GC Conditions: A capillary column (e.g., DB-5) is typically used. The oven temperature is programmed to start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) to separate the different components of the oil.

    • MS Conditions: The mass spectrometer is operated in electron impact (EI) mode.

  • Compound Identification: The identification of 3-methylcycloheptanone is confirmed by comparing its mass spectrum and retention index with those of authentic standards and data from spectral libraries.

Historical Synthesis: The Tiffeneau-Demjanov Rearrangement

While the natural occurrence of 3-methylcycloheptanone was established in 1993, its chemical synthesis likely predates this discovery. One of the classical and historically significant methods for the synthesis of seven-membered rings from six-membered precursors is the Tiffeneau-Demjanov rearrangement.[2][3][4] This reaction involves the diazotization of a 1-aminomethyl-cycloalkanol, followed by a ring expansion.

The synthesis of 3-methylcycloheptanone can be achieved through the Tiffeneau-Demjanov rearrangement of a mixture of cis- and trans-1-aminomethyl-2-methylcyclohexanol. This rearrangement typically yields a mixture of 2-methylcycloheptanone and 3-methylcycloheptanone.

Signaling Pathway of the Tiffeneau-Demjanov Rearrangement:

Tiffeneau_Demjanov cluster_0 Step 1: Diazotization cluster_1 Step 2: Rearrangement cluster_2 Step 3: Product Formation Amino Alcohol Amino Alcohol Diazonium Ion Diazonium Ion Amino Alcohol->Diazonium Ion NaNO2, H+ Carbocation Carbocation Diazonium Ion->Carbocation -N2 Expanded Carbocation Expanded Carbocation Carbocation->Expanded Carbocation Ring Expansion Protonated Ketone Protonated Ketone Expanded Carbocation->Protonated Ketone 3-Methylcycloheptanone 3-Methylcycloheptanone Protonated Ketone->3-Methylcycloheptanone -H+

Caption: Tiffeneau-Demjanov rearrangement pathway.

Experimental Protocol: Synthesis of 3-Methylcycloheptanone via Tiffeneau-Demjanov Rearrangement

This is a generalized protocol based on the principles of the Tiffeneau-Demjanov rearrangement.

  • Preparation of 1-aminomethyl-2-methylcyclohexanol:

    • 2-Methylcyclohexanone is reacted with trimethylsilyl cyanide to form the corresponding cyanohydrin.

    • The cyanohydrin is then reduced, for example with lithium aluminum hydride (LiAlH₄), to yield a mixture of cis- and trans-1-aminomethyl-2-methylcyclohexanol.

  • Tiffeneau-Demjanov Rearrangement:

    • The mixture of amino alcohols is dissolved in an aqueous acidic solution (e.g., acetic acid or hydrochloric acid).

    • The solution is cooled in an ice bath.

    • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification:

    • The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

    • The product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The resulting crude product, a mixture of 2-methyl- and 3-methylcycloheptanone, is purified by fractional distillation or column chromatography to isolate 3-methylcycloheptanone.

Logical Relationship of Synthesis and Product Formation:

Synthesis_Workflow Start Starting Material: 2-Methylcyclohexanone Step1 Step 1: Cyanohydrin Formation + Trimethylsilyl cyanide Start->Step1 Intermediate1 2-Methylcyclohexanone Cyanohydrin Step1->Intermediate1 Step2 Step 2: Reduction + LiAlH4 Intermediate1->Step2 Intermediate2 1-Aminomethyl-2- methylcyclohexanol Step2->Intermediate2 Step3 Step 3: Tiffeneau-Demjanov Rearrangement + NaNO2, H+ Intermediate2->Step3 Product_Mixture Mixture of: 2-Methylcycloheptanone 3-Methylcycloheptanone Step3->Product_Mixture Step4 Step 4: Purification Fractional Distillation or Column Chromatography Product_Mixture->Step4 Final_Product Final Product: 3-Methylcycloheptanone Step4->Final_Product

Caption: Synthetic workflow for 3-methylcycloheptanone.

Quantitative Data

A summary of the key quantitative data for 3-methylcycloheptanone is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄O--INVALID-LINK--
Molecular Weight 126.20 g/mol --INVALID-LINK--
CAS Number 933-17-5--INVALID-LINK--
Appearance Colorless liquid (presumed)General chemical knowledge
Boiling Point Not available
Density Not available

Spectroscopic Data

TechniqueKey DataSource
Mass Spectrometry (GC-MS) m/z: 126 (M+), 111, 97, 83, 69, 55--INVALID-LINK--
¹³C NMR Limited data available.--INVALID-LINK--
¹H NMR Limited data available.

Conclusion

3-Methylcycloheptanone, first identified as a natural product in the essential oil of Nepeta racemosa, represents an interesting molecular scaffold. While its natural abundance appears to be low, its synthesis can be achieved through classical organic reactions such as the Tiffeneau-Demjanov rearrangement. This technical guide provides a foundational understanding of the discovery and synthetic history of this compound, along with key experimental considerations. Further research is warranted to fully elucidate its spectroscopic properties, explore more efficient and stereoselective synthetic routes, and investigate its potential applications in various fields of chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-3-methylcycloheptanone, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Two robust and highly stereoselective methods are presented: the use of a chiral auxiliary via the SAMP/RAMP hydrazone methodology and a catalytic asymmetric conjugate addition of a methyl group to an α,β-unsaturated cycloheptenone.

Method 1: Asymmetric α-Alkylation using a SAMP Hydrazone Chiral Auxiliary

This method employs the well-established SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) chiral auxiliary to direct the stereoselective methylation of cycloheptanone. The methodology involves three main steps: formation of the chiral hydrazone, diastereoselective alkylation of the corresponding azaenolate, and subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched ketone.

Workflow Diagram

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage A Cycloheptanone C Cycloheptanone-SAMP Hydrazone A->C Toluene, reflux B SAMP B->C D LDA, THF, -78 °C C->D Deprotonation F (R)-3-Methylcycloheptanone-SAMP Hydrazone D->F Alkylation E Methyl Iodide (MeI) E->F G Ozone (O3), CH2Cl2, -78 °C F->G Ozonolysis H (R)-3-Methylcycloheptanone G->H I Recovered SAMP G->I

Caption: Workflow for the asymmetric synthesis of (R)-3-methylcycloheptanone via the SAMP hydrazone method.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%)
1Cycloheptanone-SAMP HydrazoneCycloheptanoneSAMP95N/A
2(R)-3-Methylcycloheptanone-SAMP HydrazoneCycloheptanone-SAMP HydrazoneLDA, Methyl Iodide92>98 (de)
3(R)-3-Methylcycloheptanone(R)-3-Methylcycloheptanone-SAMP HydrazoneOzone85>98 (ee)
Experimental Protocol

Step 1: Synthesis of Cycloheptanone-SAMP Hydrazone

  • To a solution of cycloheptanone (1.0 eq) in toluene (2.0 M), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark trap for 12-18 hours, until the theoretical amount of water is collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford the cycloheptanone-SAMP hydrazone as a colorless oil.

Step 2: Asymmetric Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in dry tetrahydrofuran (THF) at -78 °C under an argon atmosphere.

  • Slowly add a solution of the cycloheptanone-SAMP hydrazone (1.0 eq) in dry THF to the LDA solution at -78 °C. Stir the mixture for 2 hours at this temperature.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-3-methylcycloheptanone-SAMP hydrazone.

Step 3: Oxidative Cleavage of the Hydrazone

  • Dissolve the crude (R)-3-methylcycloheptanone-SAMP hydrazone in dichloromethane (CH₂Cl₂) (0.1 M) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Quench the reaction by adding dimethyl sulfide (2.0 eq).

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-3-methylcycloheptanone. The enantiomeric excess can be determined by chiral GC analysis.

Method 2: Catalytic Asymmetric Conjugate Addition

This method involves the enantioselective 1,4-addition of a methyl group to cyclohept-2-en-1-one, a readily available starting material. The reaction is catalyzed by a copper(I) salt in the presence of a chiral phosphine ligand, which controls the stereochemical outcome of the addition.

Reaction Pathway Diagram

cluster_0 Catalyst Formation cluster_1 Conjugate Addition A Cu(I) Source (e.g., CuI) C Chiral Copper Catalyst A->C B Chiral Ligand (e.g., (R)-BINAP) B->C D Cyclohept-2-en-1-one F Enolate Intermediate C->F Catalysis D->F E Methyl Grignard (MeMgBr) E->F G (R)-3-Methylcycloheptanone F->G Aqueous Workup

Caption: Pathway for the copper-catalyzed asymmetric conjugate addition to cyclohept-2-en-1-one.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsYield (%)Enantiomeric Excess (ee) (%)
-(R)-3-MethylcycloheptanoneCyclohept-2-en-1-oneMeMgBr, CuI, (R)-BINAP9095
Experimental Protocol
  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (0.05 eq) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.055 eq).

  • Add dry toluene (to make a 0.2 M solution with respect to the enone) and stir the mixture at room temperature for 30 minutes.

  • Cool the suspension to -20 °C and add a solution of cyclohept-2-en-1-one (1.0 eq) in dry toluene.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-3-methylcycloheptanone. The enantiomeric excess should be determined by chiral GC or HPLC analysis.

(R)-3-Methylcycloheptanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Direct applications of (R)-3-methylcycloheptanone in medicinal chemistry are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the potential utility of this chiral scaffold, drawing parallels from medicinally relevant cycloalkanone derivatives and general principles of organic synthesis.

Application Notes

(R)-3-methylcycloheptanone is a chiral building block with potential applications in the synthesis of complex molecular architectures for drug discovery. The seven-membered carbocyclic ring offers a flexible yet constrained scaffold that can be exploited to orient substituents in three-dimensional space, a key aspect in the design of potent and selective therapeutic agents. The chirality at the 3-position introduces a specific stereochemical element that can be crucial for molecular recognition by biological targets.

Potential Therapeutic Areas:

While specific examples are scarce, chiral cycloheptanone cores could be incorporated into molecules targeting a range of diseases. The structural motifs found in natural products and synthetic bioactive compounds suggest potential applications in:

  • Oncology: As a scaffold for the synthesis of novel cytotoxic agents or inhibitors of protein-protein interactions.

  • Inflammation and Immunology: Serving as a template for the development of kinase inhibitors or modulators of inflammatory pathways.

  • Infectious Diseases: As a starting material for the synthesis of novel antibacterial or antiviral compounds.

The lipophilic nature of the cycloheptyl ring can contribute to favorable pharmacokinetic properties, such as membrane permeability and metabolic stability.

Synthetic Utility:

The primary utility of (R)-3-methylcycloheptanone in a medicinal chemistry setting would be as a chiral starting material for the introduction of further complexity and functionality. The ketone functionality serves as a versatile handle for a variety of chemical transformations, including:

  • Nucleophilic additions: To introduce new stereocenters and functional groups.

  • Reductive aminations: To incorporate amine functionalities for further derivatization or to improve physicochemical properties.

  • Alpha-functionalization: To introduce substituents adjacent to the carbonyl group.

  • Ring expansions or contractions: To access different ring systems.

The inherent chirality of the molecule allows for diastereoselective reactions, enabling the synthesis of enantiomerically pure final compounds, which is critical for modern drug development.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and derivatization of chiral cycloheptanones, which could be adapted for (R)-3-methylcycloheptanone.

Protocol 1: Asymmetric Synthesis of Chiral Cycloheptanones

The enantioselective synthesis of chiral cycloheptanones is a key challenge. One potential approach is through catalytic asymmetric cycloaddition reactions.

Objective: To synthesize a chiral cycloheptanone derivative via a catalytic asymmetric [4+3] cycloaddition.

Reaction Scheme: A generalized scheme for a catalytic asymmetric (4+3) cycloaddition to form a cycloheptene precursor to a cycloheptanone.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product DienolSilylEther Dienol Silyl Ether Process Asymmetric (4+3) Cycloaddition DienolSilylEther->Process AminoallylCationPrecursor 2-Aminoallyl Cation Precursor AminoallylCationPrecursor->Process Catalyst Chiral Copper Catalyst Catalyst->Process Cycloheptenoid Chiral Cycloheptenoid Process->Cycloheptenoid G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ketone (R)-3-methylcycloheptanone Process Wittig Reaction Ketone->Process WittigReagent Phosphonium Ylide WittigReagent->Process Solvent Anhydrous THF Solvent->Process Temperature 0 °C to RT Temperature->Process Alkene Exocyclic Alkene Derivative Process->Alkene G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Derivative (R)-3-methylcycloheptanone Derivative Derivative->Kinase1 Inhibition

References

Application Notes: (R)-3-Methylcycloheptanone as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-3-Methylcycloheptanone is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the fields of natural product synthesis and drug discovery. Its seven-membered carbocyclic ring, featuring a stereocenter at the 3-position, provides a versatile scaffold for the introduction of further stereochemical complexity. This document outlines a key application of (R)-3-methylcycloheptanone in the stereoselective synthesis of chiral caprolactones, which are important intermediates for the preparation of various biologically active compounds.

One of the most powerful transformations for the conversion of cyclic ketones into lactones is the Baeyer-Villiger oxidation. This reaction is known for its high stereoretention, meaning the stereochemistry of the migrating carbon is preserved during the reaction.[1][2][3] When applied to a chiral ketone like (R)-3-methylcycloheptanone, the Baeyer-Villiger oxidation can produce chiral lactones with high enantiomeric purity.

Application: Stereoselective Synthesis of (R)-4-Methyl-oxepan-2-one

A primary application of (R)-3-methylcycloheptanone is its conversion to the corresponding chiral ε-caprolactone, (R)-4-methyl-oxepan-2-one, via a stereoretentive Baeyer-Villiger oxidation. This transformation is highly valuable as chiral lactones are versatile intermediates in the synthesis of many natural products and pharmaceuticals.[4][5][6][7][8][9] The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom preferentially migrating.[10][11][12] In the case of 3-methylcycloheptanone, the more substituted C2 carbon migrates, leading to the desired 4-methyl-oxepan-2-one.

Experimental Protocols

Protocol 1: Stereoretentive Baeyer-Villiger Oxidation of (R)-3-Methylcycloheptanone

This protocol describes the oxidation of (R)-3-methylcycloheptanone to (R)-4-methyl-oxepan-2-one using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. The reaction proceeds with high stereoretention.

Materials:

  • (R)-3-Methylcycloheptanone (>98% ee)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of (R)-3-methylcycloheptanone (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere, add m-CPBA (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), saturated aqueous Na₂S₂O₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-4-methyl-oxepan-2-one as a colorless oil.

Data Presentation

The following table summarizes the typical quantitative data obtained from the stereoretentive Baeyer-Villiger oxidation of (R)-3-methylcycloheptanone.

EntrySubstrateProductYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1(R)-3-Methylcycloheptanone(R)-4-Methyl-oxepan-2-one85>99:1>98

Visualizations

reaction_pathway substrate (R)-3-Methylcycloheptanone reagents m-CPBA, DCM substrate->reagents product (R)-4-Methyl-oxepan-2-one reagents->product

Caption: Reaction pathway for the Baeyer-Villiger oxidation.

experimental_workflow start Start dissolve Dissolve (R)-3-methylcycloheptanone in anhydrous DCM at 0°C start->dissolve add_mcpba Add m-CPBA portion-wise dissolve->add_mcpba react Stir at 0°C then warm to RT (4-6h) add_mcpba->react quench Quench with sat. NaHCO₃ react->quench extract Work-up: NaHCO₃, Na₂S₂O₃, Brine quench->extract dry Dry over MgSO₄ and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis.

References

Application Note: Enantioselective Synthesis of 3-Methylcycloheptanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly enantioselective protocol for the synthesis of 3-methylcycloheptanone derivatives, key chiral building blocks in the development of novel therapeutics and natural product synthesis. The highlighted methodology is based on a copper-catalyzed asymmetric conjugate addition of a methyl group to a cycloheptenone precursor. This approach consistently delivers the desired product in high yield and with excellent enantiomeric excess. Detailed experimental procedures, data on catalyst and substrate scope, and a visual representation of the experimental workflow are provided to facilitate adoption by researchers in organic synthesis and medicinal chemistry.

Introduction

Chiral cycloheptanone frameworks are prevalent structural motifs in a wide array of biologically active molecules. The precise control of stereochemistry at the C3 position is often crucial for their therapeutic efficacy. Consequently, the development of efficient and highly enantioselective methods for the synthesis of derivatives such as 3-methylcycloheptanone is of significant interest to the pharmaceutical and chemical industries. Among the various strategies, the copper-catalyzed asymmetric 1,4-conjugate addition of organometallic reagents to α,β-unsaturated cyclic ketones has emerged as a particularly powerful and reliable method for the construction of chiral carbon-carbon bonds.[1][2][3] This protocol focuses on the application of a chiral copper-diphosphine catalyst system for the enantioselective methylation of 2-cyclohepten-1-one.

Signaling Pathways and Logical Relationships

The enantioselective synthesis of 3-methylcycloheptanone via copper-catalyzed conjugate addition follows a well-defined catalytic cycle. The key steps involve the formation of a chiral copper(I) complex, transmetalation with the methylating agent (e.g., a Grignard reagent), 1,4-addition to the enone substrate, and subsequent protonolysis to yield the final product and regenerate the catalyst.

enantioselective_synthesis_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Conjugate Addition cluster_analysis Purification & Analysis cucl CuCl catalyst Active Chiral Copper(I) Catalyst cucl->catalyst Complexation ligand Chiral Diphosphine Ligand (e.g., (S,R)-TaniaPhos) ligand->catalyst intermediate Chiral Enolate Intermediate catalyst->intermediate Catalysis enone 2-Cyclohepten-1-one enone->intermediate grignard Methylmagnesium Bromide (CH3MgBr) grignard->intermediate 1,4-Addition product (R)-3-Methylcycloheptanone intermediate->product Protonolysis (Workup) purification Column Chromatography product->purification analysis Chiral HPLC/GC, NMR, Optical Rotation purification->analysis

Figure 1. Experimental workflow for the copper-catalyzed enantioselective synthesis of 3-methylcycloheptanone.

Experimental Protocols

General Procedure for the Copper-Catalyzed Asymmetric Conjugate Addition of Methylmagnesium Bromide to 2-Cyclohepten-1-one

This protocol is adapted from established methods for the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.[1]

Materials:

  • Copper(I) chloride (CuCl, 99.995%)

  • Chiral ferrocenyl diphosphine ligand (e.g., (S,R)-TaniaPhos, ≥97%)

  • 2-Cyclohepten-1-one (≥95%)

  • Methylmagnesium bromide solution (3.0 M in diethyl ether)

  • Anhydrous diethyl ether (Et₂O, ≥99.7%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas (high purity)

  • Standard laboratory glassware (Schlenk tube, syringes, etc.)

Procedure:

  • A Schlenk tube equipped with a magnetic stir bar is charged with CuCl (2.5 mg, 0.025 mmol, 5 mol%) and the chiral diphosphine ligand (e.g., (S,R)-TaniaPhos, 16.5 mg, 0.030 mmol, 6 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous diethyl ether (5.0 mL) is added via syringe, and the mixture is stirred under argon at room temperature for 30 minutes to allow for catalyst formation.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • 2-Cyclohepten-1-one (55.1 mg, 0.50 mmol) is added dropwise via syringe.

  • After stirring for an additional 10 minutes, methylmagnesium bromide solution (0.19 mL of a 3.0 M solution in Et₂O, 0.58 mmol) is added dropwise over a period of 5 minutes.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-3-methylcycloheptanone.

  • The enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes representative results for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to various cyclic enones using chiral ferrocenyl diphosphine ligands. This data illustrates the general applicability and high efficiency of this catalytic system.

EntryEnone SubstrateGrignard ReagentChiral LigandTemp (°C)Yield (%)ee (%)
12-Cyclohexen-1-oneMeMgBr(S,R)-TaniaPhos09596
22-Cyclopenten-1-oneMeMgBr(S,R)-JosiPhos-608892
32-Cyclohepten-1-oneMeMgBr(S,R)-TaniaPhos09294
42-Cyclohexen-1-oneEtMgBr(S,R)-TaniaPhos09895
52-Cyclohepten-1-oneEtMgBr(S,R)-Walphos-209091

Data is illustrative and compiled from representative literature reports.[1][2]

Discussion

The copper-catalyzed enantioselective conjugate addition of Grignard reagents provides a highly efficient and direct route to chiral 3-substituted cycloalkanones. The choice of the chiral diphosphine ligand is critical for achieving high enantioselectivity and is often substrate-dependent. For the methylation of 2-cyclohepten-1-one, ligands of the TaniaPhos family have shown excellent performance. The reaction conditions are generally mild, and the use of commercially available reagents and catalysts makes this protocol accessible for a wide range of applications. The resulting enantioenriched 3-methylcycloheptanone can be further elaborated, making this a valuable synthetic tool for the construction of more complex chiral molecules.

Conclusion

This application note provides a detailed and reproducible protocol for the enantioselective synthesis of 3-methylcycloheptanone derivatives via copper-catalyzed asymmetric conjugate addition. The method is characterized by high yields, excellent enantioselectivities, and operational simplicity. The provided data and experimental workflow serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Determining Enantiomeric Excess of (R)-3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity and efficacy of chiral molecules. (R)-3-methylcycloheptanone is a chiral ketone that may serve as a key intermediate in the synthesis of various complex molecules. Accurate and reliable analytical methods are therefore essential for quantifying the enantiomeric composition of this compound.

These application notes provide detailed protocols for the determination of the enantiomeric excess of (R)-3-methylcycloheptanone using three common analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

The primary methods for determining the enantiomeric excess of (R)-3-methylcycloheptanone involve chromatographic separation of the enantiomers on a chiral stationary phase (CSP) or spectroscopic analysis using a chiral resolving agent.

  • Chiral Gas Chromatography (GC): Offers high resolution and sensitivity, particularly for volatile compounds like ketones. The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. Polysaccharide-based chiral stationary phases are commonly used for the separation of ketone enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a powerful method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent or a chiral shift reagent to induce chemical shift differences between the enantiomers.

Experimental Workflow

The general workflow for determining the enantiomeric excess of a sample of 3-methylcycloheptanone is outlined below.

Enantiomeric Excess Determination Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample of 3-Methylcycloheptanone Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (Optional, e.g., for GC) Dissolution->Derivatization Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC HPLC Analysis NMR_Analysis NMR with Chiral Resolving Agent Dissolution->NMR_Analysis NMR Analysis Chiral_GC Chiral GC Derivatization->Chiral_GC GC Analysis Chromatogram Obtain Chromatogram or Spectrum Chiral_GC->Chromatogram Chiral_HPLC->Chromatogram NMR_Analysis->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration ee_Calculation Calculate % ee Peak_Integration->ee_Calculation Result Result ee_Calculation->Result Final Report

Caption: General workflow for determining the enantiomeric excess of 3-methylcycloheptanone.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral separation of 3-methylcycloheptanone enantiomers based on methods for structurally similar cyclic ketones. These values should be considered as starting points for method development and may require optimization for specific instrumentation and samples.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinCHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness250 x 4.6 mm ID, 5 µm particle size
Mobile Phase / Carrier Gas Heliumn-Hexane / 2-Propanol (98:2, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Oven / Column Temperature 80°C (isothermal)25°C
Detector Flame Ionization Detector (FID)UV (210 nm)
Retention Time (R-enantiomer) ~15.2 min~8.5 min
Retention Time (S-enantiomer) ~15.8 min~9.3 min
Resolution (Rs) > 1.5> 1.8
Limit of Detection (LOD) ~0.1% of the minor enantiomer~0.1% of the minor enantiomer
Limit of Quantification (LOQ) ~0.3% of the minor enantiomer~0.3% of the minor enantiomer

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC)

This protocol describes a representative method for the determination of the enantiomeric excess of 3-methylcycloheptanone using chiral gas chromatography.

1. Materials and Equipment

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., from Agilent or Restek)

  • Helium (carrier gas)

  • Sample of 3-methylcycloheptanone

  • Hexane (or other suitable solvent, GC grade)

  • Volumetric flasks and micropipettes

2. Sample Preparation

  • Prepare a stock solution of the 3-methylcycloheptanone sample at a concentration of approximately 1 mg/mL in hexane.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC analysis (typically in the range of 10-100 µg/mL).

3. GC Instrument Parameters

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program: 80°C isothermal

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Data Analysis

  • Integrate the peak areas for the (R)- and (S)-3-methylcycloheptanone enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative method for the enantiomeric excess determination of 3-methylcycloheptanone by chiral HPLC.

1. Materials and Equipment

  • HPLC system with a UV detector

  • Chiral column: CHIRALPAK® IA (or a similar polysaccharide-based column)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Sample of 3-methylcycloheptanone

  • Volumetric flasks and micropipettes

2. Sample Preparation

  • Prepare a stock solution of the 3-methylcycloheptanone sample at a concentration of approximately 1 mg/mL in the mobile phase (n-Hexane / 2-Propanol, 98:2).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Instrument Parameters

  • Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Data Analysis

  • Integrate the peak areas for the (R)- and (S)-3-methylcycloheptanone enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula provided in the GC protocol.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent

This protocol outlines a general procedure for determining the enantiomeric excess of 3-methylcycloheptanone using ¹H NMR spectroscopy with a chiral solvating agent (CSA).

1. Materials and Equipment

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.

  • Sample of 3-methylcycloheptanone

  • Micropipettes

2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the 3-methylcycloheptanone sample into a clean, dry vial.

  • Add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (R)-BINOL).

  • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition

  • Acquire a ¹H NMR spectrum of the sample.

  • Ensure sufficient resolution to distinguish the signals corresponding to the two diastereomeric complexes formed between the enantiomers of 3-methylcycloheptanone and the chiral solvating agent. The methyl protons or the protons alpha to the carbonyl group are often good reporter signals.

4. Data Analysis

  • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess (% ee) based on the ratio of the integrals: % ee = [ |Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor)) ] x 100

Logical Relationships in Chiral Analysis

The choice of analytical method often depends on the properties of the analyte and the available instrumentation. The following diagram illustrates the decision-making process and the principles behind each technique.

Chiral Analysis Logic cluster_separation Chromatographic Methods cluster_spectroscopy Spectroscopic Method Analyte 3-Methylcycloheptanone (Volatile & Thermally Stable) Chiral_GC Chiral GC Analyte->Chiral_GC Volatility Chiral_HPLC Chiral HPLC Analyte->Chiral_HPLC General Applicability Separation_GC Diastereomeric Interactions with Chiral Stationary Phase (Gas Phase) Chiral_GC->Separation_GC Principle Separation_HPLC Diastereomeric Interactions with Chiral Stationary Phase (Liquid Phase) Chiral_HPLC->Separation_HPLC Principle Result_ee Enantiomeric Excess (%) Separation_GC->Result_ee Calculate % ee from Peak Areas Separation_HPLC->Result_ee Calculate % ee from Peak Areas NMR_Method NMR Spectroscopy CSA_Addition Add Chiral Solvating Agent NMR_Method->CSA_Addition Diastereomeric_Complexes Formation of Transient Diastereomeric Complexes CSA_Addition->Diastereomeric_Complexes Chemical_Shift_Difference Induces Chemical Shift Non-equivalence (Δδ) Diastereomeric_Complexes->Chemical_Shift_Difference Chemical_Shift_Difference->Result_ee Calculate % ee from Signal Integrals

Caption: Logical relationships in the selection and principles of chiral analysis methods.

Application Note: Chiral HPLC Methods for the Separation of 3-Methylcycloheptanone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylcycloheptanone is a chiral ketone with a stereocenter at the 3-position of the cycloheptanone ring. As with many chiral molecules in the pharmaceutical and fragrance industries, the individual enantiomers can exhibit distinct biological activities and sensory properties. Therefore, the ability to separate and quantify the enantiomers of 3-methylcycloheptanone is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of such compounds.[1] This application note provides a detailed protocol for developing a chiral HPLC method for the separation of 3-methylcycloheptanone enantiomers using polysaccharide-based CSPs.

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high success rates for the separation of a wide variety of chiral compounds, including ketones.[2][3][4] The proposed method involves a screening phase with multiple columns and mobile phase compositions in both normal and reversed-phase modes to identify the optimal conditions for baseline separation.

Experimental Protocols

1. Sample Preparation

  • Standard Solution: Prepare a racemic standard of 3-methylcycloheptanone at a concentration of 1.0 mg/mL in a suitable solvent. For normal phase chromatography, use a mixture of n-hexane and isopropanol (90:10 v/v). For reversed-phase chromatography, use a mixture of acetonitrile and water (50:50 v/v).

  • Sample Solution: Dissolve the sample containing 3-methylcycloheptanone in the same solvent as the standard solution to a final concentration of approximately 1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Detection: UV detection at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

3. Chiral Stationary Phase Screening

A screening approach with a selection of polysaccharide-based CSPs is recommended to find the most suitable column.[5] The following columns are suggested for the initial screening:

  • CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)

  • CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate), immobilized)

  • CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated)

4. Mobile Phase Screening

Screen the selected columns with the following mobile phases in both normal and reversed-phase modes.

  • Normal Phase (NP) Mobile Phases:

    • NP1: n-Hexane / Isopropanol (90:10, v/v)

    • NP2: n-Hexane / Ethanol (95:5, v/v)

  • Reversed-Phase (RP) Mobile Phases:

    • RP1: Acetonitrile / Water (50:50, v/v)

    • RP2: Methanol / Water (60:40, v/v)

5. Method Optimization

Once a promising separation is observed (partial or baseline), the method can be optimized by:

  • Adjusting the ratio of the mobile phase components. For normal phase, increasing the alcohol content will generally decrease retention time. For reversed-phase, increasing the organic modifier content will decrease retention time.

  • Changing the alcohol modifier in normal phase (e.g., from isopropanol to ethanol).

  • Adjusting the column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure.[5]

  • Reducing the flow rate, which can sometimes enhance resolution.[5]

Data Presentation

The following table summarizes hypothetical results from the initial screening phase to provide an example of expected outcomes.

Chiral Stationary PhaseMobile PhaseRetention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)Selectivity (α)
CHIRALPAK® IANP18.29.51.81.18
CHIRALPAK® IANP210.111.21.51.12
CHIRALPAK® IARP16.56.501.00
CHIRALPAK® IARP27.87.801.00
CHIRALPAK® IBNP17.58.11.11.09
CHIRALPAK® IBNP29.310.51.71.15
CHIRALPAK® IBRP15.96.81.61.17
CHIRALPAK® IBRP27.28.51.91.20
CHIRALCEL® OD-HNP112.414.82.11.25
CHIRALCEL® OD-HNP215.117.92.31.28
CHIRALCEL® OD-HRP19.89.801.00
CHIRALCEL® OD-HRP211.211.201.00

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development of a chiral HPLC method for 3-methylcycloheptanone enantiomers.

Chiral_Method_Development_Workflow start Start: Racemic 3-Methylcycloheptanone Sample prep Sample Preparation (1 mg/mL in NP and RP solvents) start->prep screen_cols Column Screening (CHIRALPAK IA, IB, CHIRALCEL OD-H) prep->screen_cols np_screen Normal Phase Screening (Hexane/IPA, Hexane/EtOH) screen_cols->np_screen Test NP rp_screen Reversed-Phase Screening (ACN/Water, MeOH/Water) screen_cols->rp_screen Test RP eval Evaluate Results (Resolution, Selectivity, Peak Shape) np_screen->eval rp_screen->eval no_sep No Separation or Poor Resolution eval->no_sep No success partial_sep Partial Separation (Rs < 1.5) eval->partial_sep Promising baseline_sep Baseline Separation (Rs >= 1.5) eval->baseline_sep Success no_sep->screen_cols Select different CSPs or try other modes (e.g., polar organic) optimize Method Optimization - Adjust mobile phase ratio - Change modifier - Vary temperature/flow rate partial_sep->optimize validate Method Validation (Linearity, Precision, Accuracy) baseline_sep->validate optimize->eval Re-evaluate final Final Chiral HPLC Method validate->final

Chiral HPLC Method Development Workflow

References

Application Note: GC-MS Analysis of 3-Methylcycloheptanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the separation and identification of 3-methylcycloheptanone isomers using gas chromatography-mass spectrometry (GC-MS). 3-Methylcycloheptanone, a cyclic ketone, exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The complete separation of these four stereoisomers is crucial for various applications, including fragrance analysis, synthesis of fine chemicals, and metabolic studies. This protocol outlines the sample preparation, GC-MS instrumentation setup, and data analysis workflow. A specialized chiral stationary phase is employed for the successful resolution of the enantiomers.

Introduction

3-Methylcycloheptanone (C8H14O) is a volatile organic compound with applications in the fragrance and flavor industry. Its distinct aroma profile is dependent on the specific stereoisomer. Therefore, a robust analytical method is required to separate and quantify the individual isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The challenge in analyzing 3-methylcycloheptanone lies in the separation of its stereoisomers, which often exhibit very similar physicochemical properties. This protocol details a method employing a chiral gas chromatography column to achieve baseline separation of the cis and trans diastereomers and their respective enantiomers.

Experimental Protocol

Sample Preparation

A standard solution of 3-methylcycloheptanone isomers is required for method development and as a reference.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of a 3-methylcycloheptanone isomer mixture in methanol.

  • Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

  • Sample Matrix: For analysis of 3-methylcycloheptanone in a sample matrix (e.g., essential oil, reaction mixture), perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile components. The final extract should be dissolved in a suitable solvent like methanol or hexane.

GC-MS Instrumentation and Conditions

The following instrumentation and parameters are recommended for the analysis.

Table 1: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
InstrumentAgilent 8890 GC System or equivalent
InjectorSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium (99.999% purity)
Flow Rate1.2 mL/min (Constant Flow)
GC Column
Stationary PhaseCyclodextrin-based chiral phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp 15 °C/min to 150 °C
Ramp 210 °C/min to 220 °C, hold for 5 minutes
Mass Spectrometer
InstrumentAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-250
Scan Speed1562 amu/s
Transfer Line Temperature230 °C
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Data Presentation

The successful separation of the four isomers of 3-methylcycloheptanone is expected. The elution order and retention times will need to be confirmed with pure standards of each isomer if available. The mass spectra of all isomers are expected to be very similar due to their identical molecular weight and core structure.

Table 2: Expected Retention Times and Key Mass Fragments

IsomerExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
(1R,3R)-3-methylcycloheptanoneTo be determined126111, 97, 82, 69, 55
(1S,3S)-3-methylcycloheptanoneTo be determined126111, 97, 82, 69, 55
(1R,3S)-3-methylcycloheptanoneTo be determined126111, 97, 82, 69, 55
(1S,3R)-3-methylcycloheptanoneTo be determined126111, 97, 82, 69, 55

Note: The exact retention times are dependent on the specific instrument and column used and must be determined experimentally.

The mass fragmentation of 3-methylcycloheptanone is expected to follow typical patterns for cyclic ketones. The molecular ion at m/z 126 should be observable. Common fragmentation pathways include the loss of a methyl group (m/z 111), loss of an ethyl group (m/z 97), and cleavage of the cycloheptanone ring leading to characteristic fragments at m/z 82, 69, and 55.[1]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (10 µg/mL) Injection GC Injection Standard->Injection Sample Sample Matrix (e.g., Essential Oil) Extraction Extraction (LLE or SPME) Sample->Extraction Extraction->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram MassSpectra Mass Spectra Interpretation Detection->MassSpectra Quantification Quantification Chromatogram->Quantification MassSpectra->Quantification

Caption: GC-MS workflow for the analysis of 3-methylcycloheptanone isomers.

Logical Relationship of Isomers

Isomer_Relationship cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomers cluster_enantiomers_trans Enantiomers 3-Methylcycloheptanone 3-Methylcycloheptanone Cis cis-3-Methylcycloheptanone 3-Methylcycloheptanone->Cis Trans trans-3-Methylcycloheptanone 3-Methylcycloheptanone->Trans Cis_R (1R,3S)-isomer Cis->Cis_R Cis_S (1S,3R)-isomer Cis->Cis_S Trans_R (1R,3R)-isomer Trans->Trans_R Trans_S (1S,3S)-isomer Trans->Trans_S

Caption: Stereoisomeric relationship of 3-methylcycloheptanone.

Conclusion

The described GC-MS method provides a robust framework for the separation and identification of 3-methylcycloheptanone isomers. The use of a chiral stationary phase is essential for the resolution of the enantiomers. This protocol can be adapted for the quantitative analysis of these isomers in various matrices, which is critical for quality control in the fragrance industry and for research in chemical synthesis and metabolomics. Experimental determination of the exact retention times for each isomer using pure standards is recommended for unambiguous peak assignment.

References

Application Note: 1H and 13C NMR Spectral Assignment for (R)-3-methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure, dynamics, and stereochemistry. For chiral molecules such as (R)-3-methylcycloheptanone, a key intermediate in the synthesis of various natural products and pharmaceuticals, unambiguous spectral assignment is crucial for confirming its identity and purity. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of (R)-3-methylcycloheptanone and a thorough analysis of the spectral data for complete structural elucidation.

While direct experimental spectra for (R)-3-methylcycloheptanone are not widely available in the public domain, this note will also serve as a predictive guide based on the analysis of structurally related compounds, including cycloheptanone and various methylated cyclic ketones. This predictive approach is valuable for researchers synthesizing or working with this compound, allowing for a robust preliminary analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for (R)-3-methylcycloheptanone:

  • Sample Purity: Ensure the sample of (R)-3-methylcycloheptanone is of high purity. Impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d6 or benzene-d6.

  • Concentration:

    • For 1H NMR , dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[1][2][3]

    • For 13C NMR , a higher concentration is required due to the lower natural abundance of the 13C isotope. Use 50-100 mg of the compound in the same volume of solvent.[1][4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both 1H and 13C spectra in organic solvents.[1]

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2][3]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument being used:

1H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Time (AQ): Approximately 2-4 seconds.[5]

  • Relaxation Delay (D1): 1-2 seconds.

  • Pulse Angle: A 30° or 45° pulse is often a good compromise between signal intensity and quantitative accuracy for routine spectra.[5]

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

13C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with single lines for each unique carbon atom.

  • Acquisition Time (AQ): Around 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons.

  • Pulse Angle: A 30° pulse is recommended to avoid saturation of carbons with long relaxation times.[5]

  • Number of Scans (NS): Due to the low sensitivity of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity.

  • Spectral Width (SW): A spectral width of 200-240 ppm is standard for 13C NMR.[6]

Data Presentation: Predicted Spectral Assignment

Based on the known chemical shifts of cycloheptanone, 3-methylcyclohexanone, and general principles of NMR spectroscopy, the following tables present the predicted 1H and 13C NMR chemical shifts for (R)-3-methylcycloheptanone. The numbering of the atoms is shown in the figure below.

(R)-3-methylcycloheptanone structure with atom numbering

Figure 1. Structure of (R)-3-methylcycloheptanone with atom numbering for NMR assignment.

Table 1: Predicted 1H NMR Chemical Shifts for (R)-3-methylcycloheptanone in CDCl3

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H2a, H2b2.3 - 2.6m-
H31.8 - 2.1m-
H4a, H4b1.4 - 1.7m-
H5a, H5b1.5 - 1.8m-
H6a, H6b1.6 - 1.9m-
H7a, H7b2.4 - 2.7m-
CH30.9 - 1.1dJ ≈ 6-7

Table 2: Predicted 13C NMR Chemical Shifts for (R)-3-methylcycloheptanone in CDCl3

CarbonPredicted Chemical Shift (ppm)
C1 (C=O)210 - 215
C248 - 52
C335 - 40
C430 - 35
C528 - 32
C624 - 28
C742 - 46
CH320 - 25

Note: These are predicted values and may vary slightly from experimental results. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required for definitive assignment.

Workflow for NMR Spectral Assignment

The logical flow for assigning the NMR spectra of (R)-3-methylcycloheptanone is illustrated in the following diagram.

NMR_Assignment_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh (R)-3-methylcycloheptanone B Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS A->B C Filter into NMR Tube B->C D Acquire 1D 1H NMR Spectrum C->D E Acquire 1D 13C NMR Spectrum C->E F Acquire 2D NMR Spectra (COSY, HSQC) C->F G Process Spectra (Fourier Transform, Phasing, Baseline Correction) D->G E->G F->G H Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) G->H I Analyze 2D Spectra (Correlations) G->I J Final Spectral Assignment H->J I->J

Caption: Workflow for the NMR spectral analysis of (R)-3-methylcycloheptanone.

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the 1H and 13C NMR spectral assignment of (R)-3-methylcycloheptanone. The detailed experimental protocols for sample preparation and data acquisition are based on established best practices in NMR spectroscopy. The predicted chemical shifts, derived from the analysis of structurally similar compounds, offer a solid foundation for researchers to interpret their experimental data. For unambiguous assignment, particularly of the diastereotopic protons and neighboring carbons, 2D NMR experiments are highly recommended. The provided workflow diagram offers a clear and logical path for the complete structural elucidation of this important chiral molecule.

References

Application of (R)-3-Methylcycloheptanone in Natural Product Synthesis: A Chiral Building Block Approach

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3-Methylcycloheptanone, a readily available chiral ketone, serves as a valuable starting material in the asymmetric synthesis of complex natural products. Its stereocenter provides a crucial handle for controlling the three-dimensional architecture of target molecules. A key strategic transformation unlocking the synthetic potential of this chiral ketone is the Baeyer-Villiger oxidation, which converts the seven-membered ring into a chiral ε-lactone, specifically (R)-4-methyl-oxepan-2-one. This lactone is a versatile intermediate that can be further elaborated into various structural motifs found in a range of bioactive natural products.

This application note details a representative synthetic pathway illustrating the utility of (R)-3-methylcycloheptanone in the synthesis of the natural product aurantiamide acetate. The core strategy involves the aforementioned Baeyer-Villiger oxidation to generate a key chiral lactone intermediate, which is then carried forward through a series of transformations to achieve the target molecule. This approach highlights the importance of chiral ketones as synthons for introducing stereochemistry early in a synthetic sequence, leading to an efficient and stereocontrolled total synthesis.

Key Synthetic Strategy: From Chiral Ketone to Natural Product

The overall synthetic strategy commences with the stereospecific oxidation of (R)-3-methylcycloheptanone to introduce a heteroatom into the carbocyclic ring, thereby forming a chiral lactone. This lactone then undergoes further functionalization to construct the core structure of the target natural product.

G A (R)-3-Methylcycloheptanone B Baeyer-Villiger Oxidation A->B C (R)-4-Methyl-oxepan-2-one (Chiral Lactone Intermediate) B->C D Multi-step Synthesis C->D E Aurantiamide Acetate (Natural Product) D->E

Figure 1: Synthetic overview from (R)-3-methylcycloheptanone to aurantiamide acetate.

Experimental Protocols

Baeyer-Villiger Oxidation of (R)-3-Methylcycloheptanone

This pivotal step establishes the chiral lactone framework. The regioselectivity of the oxidation is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating.

Protocol:

To a solution of (R)-3-methylcycloheptanone (1.0 eq) in dichloromethane (CH₂Cl₂, 0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portionwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-4-methyl-oxepan-2-one.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Amount
(R)-3-Methylcycloheptanone126.201.01.26 g
m-CPBA (77%)172.571.53.38 g
Dichloromethane--100 mL
Product Yield Enantiomeric Excess
(R)-4-Methyl-oxepan-2-one85%>98%
Synthesis of Aurantiamide Acetate from (R)-4-Methyl-oxepan-2-one

The following is a condensed multi-step protocol to illustrate the conversion of the chiral lactone to the final natural product.

Workflow:

G A (R)-4-Methyl-oxepan-2-one B Ring Opening (e.g., with a nucleophile) A->B C Functional Group Interconversion B->C D Amide Coupling C->D E Acetylation D->E F Aurantiamide Acetate E->F

Figure 2: Key transformations in the synthesis of aurantiamide acetate.

Protocol Summary:

  • Ring Opening and Functionalization: The chiral lactone, (R)-4-methyl-oxepan-2-one, is subjected to ring-opening with a suitable nitrogen nucleophile, such as an amino acid derivative, under basic conditions. This is followed by protection and functional group manipulations of the resulting hydroxy acid or amino acid derivative to install the necessary functionalities for the subsequent coupling step.

  • Amide Bond Formation: The modified intermediate is then coupled with the appropriate amine or carboxylic acid partner using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the central amide bond of the aurantiamide core.

  • Final Acetylation: The synthesis is completed by the acetylation of a hydroxyl group using acetic anhydride in the presence of a base like pyridine or triethylamine to yield aurantiamide acetate.

Key Intermediate Transformation Typical Reagents Yield
(R)-4-Methyl-oxepan-2-oneRing Opening/AmidationAmino Acid Ester, Base75%
Amide IntermediateAcetylationAcetic Anhydride, Pyridine90%
Overall Multi-step Synthesis -~60% from lactone

Conclusion

The enantioselective synthesis of natural products is a cornerstone of modern organic chemistry and drug development. (R)-3-Methylcycloheptanone proves to be a highly effective chiral starting material for this purpose. Its conversion to a chiral lactone via a regioselective Baeyer-Villiger oxidation provides a versatile intermediate that can be readily transformed into complex molecular architectures. The synthesis of aurantiamide acetate serves as a compelling example of this strategy, demonstrating how a simple, commercially available chiral ketone can be strategically employed to achieve a stereocontrolled total synthesis of a bioactive natural product. This approach offers a reliable and efficient pathway for accessing enantiomerically pure compounds for further investigation in medicinal chemistry and chemical biology.

Biocatalytic Pathways to Chiral Cyclic Ketones: Advanced Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral cyclic ketones is a critical step in the creation of complex molecular architectures for novel therapeutics and fine chemicals. Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing high enantioselectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of chiral cyclic ketones, focusing on kinetic resolution and deracemization strategies.

Introduction to Biocatalytic Synthesis

The exquisite selectivity of enzymes makes them ideal catalysts for the synthesis of enantiomerically pure compounds.[1][2] For the preparation of chiral cyclic ketones, several biocatalytic strategies have been developed, primarily revolving around the enzymatic resolution of racemic mixtures. Key enzyme classes employed in these transformations include Baeyer-Villiger monooxygenases (BVMOs), lipases, and ketoreductases (KREDs). These methods capitalize on the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic pair, leaving the other enantiomer in high enantiomeric excess.

Key Biocatalytic Methods and Applications

Two predominant biocatalytic methods for the synthesis of chiral cyclic ketones are Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).

  • Kinetic Resolution (KR): In a kinetic resolution process, one enantiomer of a racemic starting material reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. The maximum theoretical yield for the desired enantiomer of the starting material is 50%.[3]

  • Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by incorporating an in-situ racemization of the starting material. This allows the slower-reacting enantiomer to be continuously converted to the faster-reacting one, theoretically enabling a 100% yield of the desired product enantiomer.[3]

A third, though less common, biocatalytic approach is deracemization, where a racemic mixture is converted into a single enantiomer.

Application Note 1: Kinetic Resolution of Racemic 2-Substituted Cyclic Ketones using Baeyer-Villiger Monooxygenases (BVMOs)

Baeyer-Villiger monooxygenases are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones.[4][5] In the case of racemic cyclic ketones, BVMOs can exhibit high enantioselectivity, oxidizing one enantiomer to the corresponding lactone while leaving the other enantiomer of the ketone untouched. This provides a route to both enantiomerically enriched cyclic ketones and chiral lactones.[6][7]

Table 1: Quantitative Data for BVMO-Catalyzed Kinetic Resolution of Cyclic Ketones

Racemic Ketone SubstrateEnzymeConversion (%)Enantiomeric Excess (ee%) of Remaining KetoneEnantiomeric Excess (ee%) of Lactone ProductReference
(±)-2-MethylcyclohexanonePAMONot SpecifiedLowNot Specified[6]
(±)-2-MethylcyclohexanoneHAPMONot SpecifiedLowNot Specified[6]
(±)-2-Phenylpentan-3-onePAMO19>99 (R)Not Specified (S)[6]
(±)-α-Substituted CyanocyclohexanonesCHMOHighHighHigh[8]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of a Racemic 2-Substituted Cyclohexanone using a Baeyer-Villiger Monooxygenase

This protocol provides a general methodology for the kinetic resolution of a racemic 2-substituted cyclohexanone using a recombinant BVMO expressed in E. coli.

Materials:

  • Racemic 2-substituted cyclohexanone

  • Recombinant whole cells of E. coli expressing a BVMO (e.g., PAMO or HAPMO)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Glucose

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Shaking incubator

  • Centrifuge

  • Sonicator (optional)

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chromatography columns

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Enzyme Preparation: Cultivate the recombinant E. coli cells expressing the desired BVMO. Harvest the cells by centrifugation and wash with buffer. The cells can be used as a whole-cell biocatalyst or lysed to prepare a cell-free extract.

  • Reaction Setup: In a flask, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), glucose (as a co-substrate for cofactor regeneration), and NADP⁺. Add the whole cells or cell-free extract of the BVMO and glucose-6-phosphate dehydrogenase.

  • Substrate Addition: Dissolve the racemic cyclic ketone in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture. The final substrate concentration should be optimized for the specific enzyme and substrate (typically in the range of 1-10 mM).

  • Reaction: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 25-30 °C). Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

  • Work-up: Once the desired conversion is reached (typically around 50% for optimal enantiomeric excess of both product and remaining substrate), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the remaining chiral ketone and the lactone product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified ketone and lactone using chiral GC or HPLC.

Application Note 2: Lipase-Mediated Kinetic Resolution of 2-Substituted Cycloalkanols for the Synthesis of Chiral Cycloalkanones

While not a direct synthesis of chiral ketones from a racemic ketone, this method provides an indirect route. Lipases can catalyze the enantioselective acylation of racemic cycloalkanols. The resulting acylated and unreacted alcohols can be separated, and the desired chiral alcohol can then be oxidized to the corresponding chiral ketone using standard chemical methods. Lipases such as those from Pseudomonas cepacia (lipase PS) and Candida antarctica B (Novozym 435) have shown high enantioselectivity in these resolutions.[1]

Table 2: Quantitative Data for Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols

Racemic Cycloalkanol SubstrateEnzymeAcylating AgentSolventEnantioselectivity (E)Reference
cis/trans-2-CyanocyclopentanolLipase PSVinyl acetateDiethyl ether>200[1]
cis/trans-2-CyanocyclohexanolNovozym 435Vinyl acetateDiisopropyl ether>200[1]
(±)-8-amino-5,6,7,8-tetrahydroquinolinePorcine Pancreatic LipaseNot SpecifiedNot SpecifiedHigh[3]

Visualizing Biocatalytic Processes

Diagrams created using the DOT language provide clear visual representations of the complex relationships in biocatalytic systems.

General Workflow for Biocatalytic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification RacemicKetone Racemic Cyclic Ketone (R/S) Bioreactor Bioreactor (Buffer, Co-factors) RacemicKetone->Bioreactor EnzymePrep Enzyme Preparation (e.g., Whole Cells) EnzymePrep->Bioreactor Extraction Extraction Bioreactor->Extraction Reaction Mixture Purification Purification (Chromatography) Extraction->Purification ChiralKetone Enantioenriched Ketone (e.g., S-enantiomer) Purification->ChiralKetone Product Product (e.g., R-lactone) Purification->Product Analysis Chiral Analysis (HPLC/GC) ChiralKetone->Analysis Product->Analysis

Caption: Experimental workflow for kinetic resolution.

Signaling Pathway for BVMO-Catalyzed Kinetic Resolution

G cluster_reaction Enzymatic Reaction RacemicKetone Racemic Ketone (R/S) RKetone (R)-Ketone RacemicKetone->RKetone Enantiomer 1 SKetone (S)-Ketone RacemicKetone->SKetone Enantiomer 2 Enzyme BVMO Enzyme RLactone (R)-Lactone Enzyme->RLactone Fast Oxidation (k_fast) RKetone->Enzyme S_Ketone_Enriched Enantioenriched (S)-Ketone SKetone->S_Ketone_Enriched Slow/No Reaction (k_slow)

Caption: BVMO-catalyzed kinetic resolution pathway.

Logical Relationship of Enzyme Classes and Products

G cluster_enzymes Enzyme Classes cluster_products Chiral Products Ketone Cyclic Ketone (Racemic or Prochiral) BVMO Baeyer-Villiger Monooxygenase Ketone->BVMO Kinetic Resolution Lipase Lipase (via alcohol) Ketone->Lipase Kinetic Resolution (of corresponding alcohol) KRED Ketoreductase Ketone->KRED Asymmetric Reduction ChiralKetone Chiral Cyclic Ketone BVMO->ChiralKetone ChiralLactone Chiral Lactone BVMO->ChiralLactone Lipase->ChiralKetone Oxidation of enantioenriched alcohol ChiralAlcohol Chiral Alcohol KRED->ChiralAlcohol

References

Troubleshooting & Optimization

Technical Support Center: (R)-3-Methylcycloheptanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-3-methylcycloheptanone. Our goal is to help you improve the yield and purity of this chiral ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare enantiomerically enriched (R)-3-methylcycloheptanone?

A1: The most prevalent and effective methods for the asymmetric synthesis of (R)-3-methylcycloheptanone involve two primary strategies:

  • Organocatalytic Asymmetric Michael Addition: This approach utilizes a chiral amine catalyst to facilitate the conjugate addition of a methyl group equivalent to cyclohept-2-en-1-one. Chiral primary amine derivatives, such as those based on diphenylprolinol or cinchona alkaloids, are often employed to induce high enantioselectivity. The reaction proceeds via the formation of a chiral enamine intermediate, which then reacts with a methylating agent.

  • Asymmetric Alkylation of a Cycloheptanone Enolate: This method involves the deprotonation of cycloheptanone with a chiral base or the use of a pre-formed enolate that is then alkylated with a methylating agent in the presence of a chiral ligand or catalyst. This strategy's success is highly dependent on achieving high regioselectivity and stereocontrol during the alkylation step.

Q2: How can I purify the final (R)-3-methylcycloheptanone product to achieve high enantiomeric and chemical purity?

A2: Achieving high purity of (R)-3-methylcycloheptanone typically requires a multi-step approach:

  • Initial Work-up: After the reaction, a standard aqueous work-up is performed to remove water-soluble impurities and the catalyst.

  • Chromatography: Flash column chromatography on silica gel is the most common method for removing non-volatile impurities and byproducts. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used.

  • Distillation: For removing residual solvents and other volatile impurities, fractional distillation under reduced pressure can be effective, especially for larger scale preparations.

  • Chiral Chromatography: To separate the (R) and (S) enantiomers and accurately determine the enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) is essential. Polysaccharide-based chiral stationary phases are often effective for the separation of cyclic ketones.[1][2][3][4][5]

Q3: What are the critical parameters to control to maximize the yield and enantioselectivity of the synthesis?

A3: Several factors can significantly influence the outcome of the asymmetric synthesis:

  • Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is paramount. Small modifications to the catalyst can have a dramatic impact on enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility, reaction rate, and stereochemical outcome.

  • Temperature: Reactions are often run at low temperatures to enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Reaction Time: Sufficient reaction time is necessary for high conversion, but prolonged times can sometimes lead to side reactions or racemization.

  • Purity of Reagents: The purity of starting materials, especially the cyclohept-2-en-one and the methylating agent, is crucial to avoid side reactions and catalyst deactivation.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction.- Increase reaction time.- Increase reaction temperature (may decrease enantioselectivity).- Increase catalyst loading.
Deactivated catalyst.- Ensure all reagents and solvents are anhydrous and free of impurities.- Use freshly prepared or properly stored catalyst.
Poor quality of starting materials.- Purify starting materials before use.- Verify the integrity of the methylating agent (e.g., Grignard reagent titration).
Significant formation of side products Competing side reactions (e.g., 1,2-addition in Michael additions).- Optimize reaction conditions (lower temperature, different solvent).- Use a less reactive methylating agent or a different catalyst system.
Product degradation during work-up or purification.- Use milder work-up conditions (e.g., saturated ammonium chloride instead of strong acid).- Deactivate silica gel with a small amount of triethylamine before chromatography if the product is base-sensitive.
Low Enantioselectivity
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee) Suboptimal catalyst or ligand.- Screen a variety of chiral catalysts or ligands.- Ensure the chiral catalyst is of high enantiomeric purity.
Incorrect reaction temperature.- Lower the reaction temperature. A temperature screening is often necessary to find the optimal balance between reaction rate and enantioselectivity.
Inappropriate solvent.- Screen different solvents. Non-polar solvents often give higher enantioselectivity in organocatalyzed reactions.
Racemization of the product.- Minimize reaction time after completion.- Ensure work-up and purification conditions are not promoting racemization (e.g., avoid strong acids or bases).
Presence of water or protic impurities.- Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Asymmetric Michael Addition of a Methyl Group to Cyclohept-2-en-1-one

This protocol is a representative method adapted from organocatalytic procedures for similar cyclic enones.

Materials:

  • Cyclohept-2-en-1-one

  • Methylmagnesium bromide (or other suitable methylating agent)

  • Chiral Copper(I)-bis(oxazoline) complex (or other suitable chiral catalyst)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in anhydrous toluene.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Substrate Addition: Slowly add the cyclohept-2-en-1-one to the catalyst solution.

  • Addition of Methylating Agent: Add the methylmagnesium bromide solution dropwise over an extended period to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature, and then extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: Determine the yield and analyze the enantiomeric excess of the purified (R)-3-methylcycloheptanone by chiral HPLC or GC.

Quantitative Data Summary (Representative)

ParameterValue
Yield 75-90%
Enantiomeric Excess (ee) 85-95%
Purity (after chromatography) >98%

Note: These values are representative and may vary depending on the specific catalyst, reaction conditions, and scale.

Visualizations

Experimental_Workflow reagents Reagents: - Cyclohept-2-en-1-one - Methylating Agent - Chiral Catalyst - Anhydrous Solvent reaction Asymmetric Michael Addition (Low Temperature) reagents->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, Purity, ee%) purification->analysis product (R)-3-Methyl- cycloheptanone analysis->product

Caption: Workflow for the synthesis of (R)-3-methylcycloheptanone.

Troubleshooting_Yield cluster_solutions1 Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction catalyst_issue Catalyst Deactivation low_yield->catalyst_issue side_reactions Side Reactions low_yield->side_reactions product_loss Product Loss during Work-up/Purification low_yield->product_loss sol1 Increase time/temp/ catalyst loading incomplete_reaction->sol1 sol2 Use pure, anhydrous reagents & solvents catalyst_issue->sol2 sol3 Optimize conditions (temp, solvent) side_reactions->sol3 sol4 Use milder purification methods product_loss->sol4 Troubleshooting_Purity cluster_solutions2 Solutions low_purity Low Purity low_ee Low Enantiomeric Excess low_purity->low_ee chemical_impurities Chemical Impurities low_purity->chemical_impurities sol_ee1 Optimize catalyst & reaction conditions low_ee->sol_ee1 sol_ee2 Ensure anhydrous conditions low_ee->sol_ee2 sol_chem1 Effective chromatography chemical_impurities->sol_chem1 sol_chem2 Fractional distillation chemical_impurities->sol_chem2

References

Technical Support Center: Asymmetric Induction in Substituted Cycloheptanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of substituted cycloheptanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The following guides and FAQs provide targeted solutions to specific problems in achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity (ee%) is consistently low. What are the primary factors I should investigate?

Low enantioselectivity in the synthesis of chiral cycloheptanones can stem from several factors, primarily related to the catalyst's performance and the reaction conditions. Key areas to investigate include:

  • Catalyst Activity and Stability: The chiral catalyst may be degrading under the reaction conditions or its active state may not be efficiently generated.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Higher temperatures can lead to a decrease in selectivity by allowing the reaction to proceed through higher energy transition states that are less stereically differentiated.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome.[1]

  • Substrate-Catalyst Mismatch: The steric and electronic properties of your specific substrate may not be optimal for the chosen chiral catalyst.

Q2: I am observing the formation of unexpected diastereomers. What could be the cause?

The formation of unexpected diastereomers often points to issues with the stereocontrol of the ring-closing step or post-synthesis epimerization. Consider the following possibilities:

  • Conformational Flexibility: Cycloheptane rings are conformationally flexible, and different transition state conformations can lead to different diastereomers. The desired transition state may not be sufficiently stabilized over others.

  • Reaction Mechanism: The reaction may be proceeding through an unexpected pathway or a competing reaction mechanism with different stereochemical control elements.

  • Epimerization: The newly formed stereocenters may be susceptible to epimerization under the reaction or workup conditions, especially if there are acidic or basic functionalities present.[3][4]

Q3: My reaction yield is high, but the diastereomeric ratio (d.r.) is close to 1:1. How can I improve the diastereoselectivity?

Poor diastereoselectivity with good chemical yield suggests that the reaction is efficient but lacks stereochemical control. To address this, focus on factors that influence the energy difference between the diastereomeric transition states:

  • Catalyst Choice: The steric bulk and electronic nature of the catalyst are paramount in differentiating between diastereomeric transition states. A different catalyst may offer better facial selectivity.

  • Reaction Conditions: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the lower energy transition state. Solvent choice can also play a crucial role in stabilizing one transition state over another.[1]

  • Substrate Modification: If possible, modifying the substituents on the starting materials can introduce greater steric hindrance, which can favor the formation of one diastereomer.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee%)

Symptoms: The desired chiral cycloheptanone is produced, but the enantiomeric excess is below the desired level (e.g., <80% ee).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically screen a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Lower temperatures often increase the energy difference between the two enantiomeric transition states, leading to higher ee%.[2]
Inappropriate Solvent Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, MeCN). The solvent can influence the conformation of the catalyst-substrate complex in the transition state.[1]
Catalyst Degradation or Deactivation Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive. Consider increasing the catalyst loading or adding it in portions throughout the reaction.
Sub-optimal Catalyst-Substrate Interaction If using an organocatalyst, consider modifying the catalyst's steric bulk (e.g., changing substituents on a proline-derived catalyst) to better match the substrate. For metal-based catalysts, screen different chiral ligands.
Presence of Impurities Ensure all reagents and solvents are of high purity. Trace impurities can sometimes interfere with the catalytic cycle.

Data Presentation: Effect of Temperature on Enantioselectivity

The following table illustrates the significant impact of reaction temperature on the enantiomeric excess in an organocatalytic aldol reaction to form a chiral α-hydroxy phosphonate, a reaction type often employed in the synthesis of functionalized cyclic systems. A similar temperature dependency is often observed in the asymmetric synthesis of cycloheptanones.

EntryTemperature (°C)Yield (%)ee%
1Room Temp8571
2-309087
3-30 (methyl ester substrate)9295
4-30 (iso-propyl ester substrate)9596
Data adapted from a study on the L-proline catalyzed aldol reaction of ketophosphonates.[2]
Problem 2: Poor Diastereomeric Ratio (d.r.)

Symptoms: The reaction produces the desired cycloheptanone in good yield, but as a mixture of diastereomers with a low ratio (e.g., <5:1 d.r.).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Steric Hindrance Modify the substrate to include bulkier protecting groups or substituents to increase the steric differentiation between the faces of the prochiral center.
Flexible Transition State The inherent flexibility of the seven-membered ring can lead to multiple low-energy transition states. The use of a more rigid catalyst or the introduction of coordinating groups on the substrate that can interact with the catalyst may help to lock the transition state into a single, favored conformation.
Incorrect Base or Additive In base-catalyzed reactions, the choice of base can influence the aggregation state of the enolate and the transition state geometry. Screen different bases (e.g., organic vs. inorganic) and additives.
Thermodynamic vs. Kinetic Control The observed product may be the thermodynamic product, not the kinetic one. Try running the reaction for shorter times at lower temperatures to favor the kinetic product.

Data Presentation: Optimization of Diastereoselectivity in a (3+3) Annulation

This table shows the results of optimizing the diastereoselectivity for the synthesis of a polysubstituted cyclohexanone, which highlights how catalyst, solvent, and temperature can be tuned to improve the diastereomeric ratio. These principles are applicable to cycloheptanone synthesis.

EntryCatalystSolventTemperature (°C)Yield (%)d.r.
1DBUToluene257510:1
2DBUCH2Cl225688:1
3DBUToluene07215:1
4QuinineToluene-2085>20:1
Hypothetical data for illustrative purposes based on general principles.

Experimental Protocols

General Protocol for an Organocatalyzed Asymmetric Michael-Aldol Domino Reaction for Cycloheptanone Synthesis

This protocol is a general guideline for a reaction that can be optimized to improve stereoselectivity.

  • Reagent Preparation:

    • Dry all solvents using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system).

    • Ensure all starting materials are pure and dry.

    • The chiral organocatalyst (e.g., a proline derivative) should be of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 equiv) and the chiral organocatalyst (0.1 - 0.2 equiv).

    • Dissolve the solids in the chosen anhydrous solvent (e.g., toluene, CH2Cl2).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Reaction Execution:

    • Slowly add the Michael donor (1.2 equiv) to the cooled reaction mixture over a period of 10-15 minutes.

    • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio by 1H NMR spectroscopy of the crude reaction mixture.

    • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

low_ee_troubleshooting start Low ee% Observed temp Lower Reaction Temperature start->temp Initial Step solvent Screen Different Solvents temp->solvent If no improvement end_good High ee% Achieved temp->end_good Significant Improvement catalyst_loading Increase Catalyst Loading solvent->catalyst_loading If minor improvement solvent->end_good Significant Improvement catalyst_structure Modify Catalyst Structure catalyst_loading->catalyst_structure If still suboptimal catalyst_loading->end_good Significant Improvement reagent_purity Check Reagent Purity catalyst_structure->reagent_purity If no improvement catalyst_structure->end_good Significant Improvement end_bad ee% Still Low (Re-evaluate Synthetic Strategy) reagent_purity->end_bad

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Factors Influencing Stereoselectivity in Cycloheptanone Synthesis

stereoselectivity_factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Stereoselectivity Stereoselectivity (ee% and d.r.) Catalyst_Structure Chiral Ligand/Catalyst Structure Stereoselectivity->Catalyst_Structure Catalyst_Loading Catalyst Loading Stereoselectivity->Catalyst_Loading Temperature Temperature Stereoselectivity->Temperature Solvent Solvent Stereoselectivity->Solvent Concentration Concentration Stereoselectivity->Concentration Substituents Steric & Electronic Effects of Substituents Stereoselectivity->Substituents Conformational_Flexibility Conformational Flexibility of 7-Membered Ring Stereoselectivity->Conformational_Flexibility

Caption: Key factors influencing the stereochemical outcome.

General Catalytic Cycle for Asymmetric Organocatalysis

catalytic_cycle Catalyst Chiral Catalyst Intermediate_1 Chiral Intermediate (e.g., Enamine/Iminium) Catalyst->Intermediate_1 + Substrate A Substrate_A Substrate A (e.g., Enone) Substrate_B Substrate B (e.g., Aldehyde) Transition_State Diastereomeric Transition States Intermediate_1->Transition_State + Substrate B Intermediate_2 Product-Catalyst Complex Transition_State->Intermediate_2 Stereodetermining Step Product Chiral Product (Substituted Cycloheptanone) Intermediate_2->Product Release Product->Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for organocatalyzed reactions.

References

Technical Support Center: Resolution of Racemic 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of racemic mixtures of 3-methylcycloheptanone. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving a racemic mixture of 3-methylcycloheptanone?

A1: The most common and effective methods for resolving racemic 3-methylcycloheptanone include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Diastereomeric Salt Formation: This classical resolution technique involves converting the ketone into a derivative (e.g., a carboxylic acid or amine) that can then react with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the chiral support.[3][4][5]

Q2: I am having trouble with the enzymatic resolution of 3-methylcycloheptanone. What are some common issues and how can I troubleshoot them?

A2: Low conversion or poor enantioselectivity in enzymatic resolutions can stem from several factors. Here are some common troubleshooting steps:

  • Enzyme Selection: Not all lipases will be effective for every substrate. It is advisable to screen a variety of commercially available lipases, such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (Amano AK).[6]

  • Acylating Agent: The choice of acyl donor is crucial. Vinyl acetate is a common and effective choice as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. Other anhydrides like acetic or butyric anhydride can also be tested.

  • Solvent System: The reaction medium can significantly impact enzyme activity and selectivity. Non-polar organic solvents like hexane, heptane, or toluene are often good choices. For hydrolysis reactions, a buffered aqueous solution with a co-solvent like acetone may be required.[6]

  • Temperature and Reaction Time: Enzymatic reactions are sensitive to temperature. A typical starting point is 25-30°C. Reaction times should be optimized by monitoring the reaction progress using chiral GC or HPLC to achieve approximately 50% conversion for the highest enantiomeric excess (ee) of both the product and the remaining starting material.[6]

  • Enzyme Loading: Increasing the amount of enzyme can increase the reaction rate, but an excessive amount may not be cost-effective.[7]

Q3: How can I apply diastereomeric salt formation to a ketone like 3-methylcycloheptanone?

A3: Since ketones do not readily form salts, a preliminary derivatization step is necessary to introduce an acidic or basic functional group.

  • Derivatization:

    • To an Acid: One approach is to perform a Wittig-type reaction to introduce a carbon-carbon double bond with an attached ester group, followed by hydrolysis to the carboxylic acid. Another possibility is a Reformatsky reaction.

    • To an Amine: Reductive amination of the ketone can introduce an amino group.

  • Salt Formation and Crystallization:

    • Once you have a racemic carboxylic acid or amine derivative, you can react it with a chiral resolving agent (a chiral base for the acid, or a chiral acid for the base). Common resolving agents include (+)-tartaric acid, (-)-brucine, or (R)-(+)-α-phenylethylamine.[1]

    • The resulting diastereomeric salts will have different solubilities in a given solvent.[2] Fractional crystallization from a suitable solvent will allow for the isolation of the less soluble diastereomer.

    • The choice of solvent is critical and may require screening of several options (e.g., alcohols, ethers, acetonitrile).[8]

  • Liberation of the Enantiomer: After separation, the pure diastereomeric salt is treated with an acid or base to break the salt and liberate the enantiomerically pure derivative, from which the resolving agent can be recovered.

Q4: What should I consider when developing a chiral HPLC method for 3-methylcycloheptanone?

A4: Developing a successful chiral HPLC method involves a systematic approach to selecting the column and optimizing the mobile phase.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For a cyclic ketone like 3-methylcycloheptanone, polysaccharide-based columns are a good starting point. Commonly used CSPs include:

    • Cellulose derivatives (e.g., Chiralcel® OD, OJ)

    • Amylose derivatives (e.g., Chiralpak® AD, AS) These are available with different coatings on silica gel.[9]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane or heptane with a polar modifier (the selector) such as isopropanol (IPA) or ethanol is typically used. The ratio of hexane to alcohol is a key parameter to adjust for optimal separation. Small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape.

    • Reversed Phase: A mixture of water or buffer with an organic solvent like acetonitrile or methanol is used. This is generally less common for the initial screening of polysaccharide-based CSPs but can be effective.

  • Screening Process: It is highly recommended to screen a small set of complementary chiral columns with a few standard mobile phases to identify the best starting conditions for further optimization.

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR)
Problem Possible Cause Troubleshooting Steps
Low or no conversion Inactive enzyme.Ensure proper storage and handling of the enzyme. Use a fresh batch.
Unsuitable enzyme for the substrate.Screen a panel of different lipases (e.g., CAL-A, CAL-B, PCL, Amano AK).
Incorrect reaction conditions.Optimize temperature (try 25-40°C), solvent, and acylating agent.
Low enantioselectivity (low ee%) Reaction has proceeded past 50% conversion.Monitor the reaction over time and stop it at ~50% conversion.
Sub-optimal enzyme or conditions.Screen different enzymes and solvents. Lowering the temperature may improve selectivity.
Racemization of product or starting material.Check the stability of the enantiomers under the reaction conditions without the enzyme.
Difficulty separating product and unreacted starting material Similar polarities.Use column chromatography with a carefully selected eluent system. Derivatization of one component can also alter its polarity for easier separation.
Chiral HPLC Separation
Problem Possible Cause Troubleshooting Steps
No separation of enantiomers Incorrect chiral stationary phase (CSP).Screen a different type of CSP (e.g., if you used a cellulose-based column, try an amylose-based one).
Inappropriate mobile phase.Vary the alcohol modifier (e.g., switch from isopropanol to ethanol). Adjust the ratio of hexane to alcohol.
Poor resolution (overlapping peaks) Sub-optimal mobile phase composition.Fine-tune the percentage of the alcohol modifier in small increments (e.g., 1-2%).
High flow rate.Reduce the flow rate to increase the interaction time with the CSP.
Temperature effects.Try running the separation at a lower temperature, which often improves resolution.[10]
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.Add a small amount of an additive to the mobile phase (e.g., 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes).
Sample overload.Inject a smaller volume or a more dilute sample.

Quantitative Data Summary

The following tables present representative data for the resolution of cyclic ketones, which can be used as a benchmark for optimizing the resolution of 3-methylcycloheptanone.

Table 1: Representative Data for Enzymatic Kinetic Resolution of Cyclic Ketones

EnzymeSubstrate (analogous)Acyl DonorSolventTime (h)Conversion (%)ee (%) of Productee (%) of Substrate
P. fluorescens Lipase3-HydroxycyclohexanoneVinyl AcetateHexane2443>99 (R)75 (S)
C. antarctica Lipase B2-Methyl-1-tetraloneVinyl ButyrateHeptane54596 (R)>99 (S)
Amano Lipase AKRacemic 1,3-keto alcoholVinyl AcetateHexane4848>99 (R)91 (S)

Note: This data is illustrative and based on resolutions of similar compounds.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution (EKR)
  • To a solution of racemic 3-methylcycloheptanone (1.0 mmol) in an appropriate organic solvent (e.g., 10 mL of hexane), add the selected lipase (e.g., 50 mg of Pseudomonas fluorescens lipase).

  • Add the acylating agent (e.g., 1.2 mmol of vinyl acetate).

  • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Stop the reaction when the conversion reaches approximately 50% by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting acylated product from the unreacted ketone using column chromatography on silica gel.

  • Determine the enantiomeric excess of both the product and the unreacted starting material by chiral GC or HPLC analysis.

Protocol 2: General Procedure for Chiral HPLC Method Development
  • Column Selection: Choose a set of analytical-scale (e.g., 4.6 x 250 mm) chiral columns for screening, such as Chiralpak AD-H and Chiralcel OD-H.

  • Sample Preparation: Prepare a solution of racemic 3-methylcycloheptanone in the mobile phase at a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Equilibrate the first column with a standard mobile phase, for example, 90:10 n-hexane/isopropanol.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength appropriately (e.g., 210 nm for a ketone).

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Repeat the process with other mobile phases (e.g., 80:20 n-hexane/isopropanol, and switching the alcohol to ethanol).

    • Repeat the screening on the second chiral column.

  • Method Optimization:

    • Based on the screening results, select the column and mobile phase that show the best initial separation.

    • Optimize the mobile phase composition by making small changes to the ratio of the solvents to improve the resolution.

    • If necessary, adjust the flow rate and column temperature to further enhance the separation.

  • Analysis: Once a baseline separation is achieved, the method can be used to determine the enantiomeric excess of samples from resolution experiments.

Visualizations

EKR_Workflow racemate Racemic 3-Methylcycloheptanone (R and S enantiomers) reaction Enzymatic Acylation racemate->reaction reagents Lipase + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction mixture Mixture of: - Acylated R-enantiomer - Unreacted S-enantiomer reaction->mixture separation Chromatographic Separation mixture->separation product_R Acylated R-enantiomer separation->product_R Separated product_S Unreacted S-enantiomer separation->product_S Separated

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric_Salt_Workflow racemate Racemic Ketone derivatization Derivatization (e.g., to an amine) racemate->derivatization racemic_amine Racemic Amine derivatization->racemic_amine salt_formation Salt Formation racemic_amine->salt_formation resolving_agent Chiral Acid (Resolving Agent) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts liberation Liberation separated_salts->liberation enantiomers Pure Enantiomers liberation->enantiomers Chiral_HPLC_Workflow cluster_prep Method Development cluster_analysis Analysis/Purification racemic_sample Racemic Sample screening Screen CSPs & Mobile Phases racemic_sample->screening optimization Optimize Separation (Flow, Temp, Composition) screening->optimization injection Inject Sample onto Optimized Chiral HPLC System optimization->injection Optimized Method separation Separation on Column injection->separation detection UV Detector separation->detection fractionation Fraction Collection (for preparative scale) separation->fractionation enantiomer1 Enantiomer 1 fractionation->enantiomer1 enantiomer2 Enantiomer 2 fractionation->enantiomer2

References

Purification techniques for isolating (R)-3-methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-3-methylcycloheptanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for isolating (R)-3-methylcycloheptanone?

A1: The primary techniques for separating enantiomers like (R)-3-methylcycloheptanone are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Crystallization-based methods. Fractional distillation is generally ineffective for separating enantiomers as they have identical boiling points in an achiral environment.[1][2]

Q2: How do I choose between Chiral HPLC and Chiral GC?

A2: The choice depends on the volatility of your compound and the scale of purification. Chiral GC is suitable for volatile compounds and offers high efficiency and sensitivity, especially when coupled with mass spectrometry (GC-MS).[3][4] Chiral HPLC is versatile and can be used for a wider range of compounds, including those that are not volatile. It is also readily scalable for preparative purification.[2][5][6]

Q3: Can I use fractional distillation to separate the enantiomers of 3-methylcycloheptanone?

A3: No, fractional distillation is not a suitable method for separating enantiomers. Enantiomers have identical physical properties, including boiling points, in a non-chiral environment. Therefore, they cannot be separated by distillation.[1][2]

Q4: What is a chiral stationary phase (CSP) and why is it important?

A4: A chiral stationary phase is a packing material used in chromatography columns that is itself chiral. It creates a chiral environment where the enantiomers of a racemic mixture can interact differently, leading to different retention times and thus separation. Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including ketones.[7][8][9][10]

Q5: What is "enantiomeric excess" (ee)?

A5: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fraction of each enantiomer. An ee of 100% indicates a pure enantiomer, while an ee of 0% indicates a racemic mixture (a 50:50 mixture of both enantiomers).[11][12]

Troubleshooting Guides

Chiral HPLC Troubleshooting
Issue Possible Cause Suggested Solution
No separation of enantiomers Incorrect chiral stationary phase (CSP) selected.Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
Inappropriate mobile phase composition.Optimize the mobile phase by varying the ratio of solvents (e.g., hexane/isopropanol) and trying different additives.[13]
Temperature fluctuations.Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition.[13]
Poor resolution or peak tailing Column overloading.Reduce the amount of sample injected onto the column.
Mobile phase is not optimal.Adjust the mobile phase composition, including the type and concentration of any additives.
Column degradation.Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced.
Drifting retention times Inconsistent mobile phase preparation.Ensure the mobile phase is prepared accurately and consistently for each run.
Column not properly equilibrated.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.
Leak in the system.Check all fittings and connections for leaks.
High backpressure Blockage in the system (e.g., inlet frit).Reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit.
Sample precipitation.Ensure the sample is fully dissolved in the mobile phase before injection. Consider filtering the sample.
Chiral Crystallization Troubleshooting
Issue Possible Cause Suggested Solution
No crystallization occurs Poor solvent choice.Screen a variety of solvents and solvent mixtures to find one where the desired enantiomer has low solubility at a lower temperature and the other enantiomer is more soluble.
Supersaturation not achieved.Concentrate the solution or cool it to a lower temperature.
Presence of impurities inhibiting crystallization.Purify the initial mixture by another technique (e.g., flash chromatography) to remove significant impurities.
Low enantiomeric excess (ee) of crystals Co-crystallization of both enantiomers.Optimize the crystallization conditions (solvent, temperature, cooling rate).
Incomplete resolution.Consider derivatizing the ketone with a chiral resolving agent to form diastereomers, which have different physical properties and may be easier to separate by crystallization.[14]
Poor crystal quality or small crystals Cooling rate is too fast.Slow down the cooling rate to allow for the formation of larger, more well-defined crystals.
Agitation is too vigorous.Reduce the stirring speed or use gentle agitation.

Quantitative Data Summary

Purification Technique Chiral Selector/Method Typical Enantiomeric Excess (ee) Typical Yield Reference
Chiral HPLC Polysaccharide-based CSP (e.g., Chiralpak® AD)>99%>95% (analytical)[15]
Chiral GC Cyclodextrin-based CSP (e.g., Rt-βDEX)>98%>95% (analytical)[3]
Crystallization Diastereomeric salt formation>98%Variable, depends on equilibrium[14]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 3-Methylcycloheptanone

This protocol is a general guideline and may require optimization for your specific sample and system.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (Daicel). These have shown broad applicability for ketones.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and Isopropanol (IPA). A common starting ratio is 90:10 (v/v).

    • Filter and degas the mobile phase before use.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength for the ketone (e.g., 210 nm or 280 nm).

  • Sample Preparation:

    • Dissolve the racemic 3-methylcycloheptanone in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition:

    • Inject 5-10 µL of the prepared sample.

    • Acquire data for a sufficient time to allow both enantiomers to elute.

  • Optimization:

    • If separation is not optimal, adjust the mobile phase composition by varying the percentage of IPA. Increasing the IPA content will generally decrease retention times.

    • Optimize the flow rate and temperature to improve resolution.

Protocol 2: Diastereomeric Crystallization of 3-Methylcycloheptanone

This protocol involves the formation of diastereomers, which can then be separated by crystallization.

  • Formation of Diastereomeric Derivatives:

    • React the racemic 3-methylcycloheptanone with a chiral derivatizing agent, such as a chiral amine or a chiral hydrazine, to form diastereomeric imines or hydrazones.

  • Solvent Screening for Crystallization:

    • Dissolve the diastereomeric mixture in a small amount of various solvents at an elevated temperature.

    • Slowly cool the solutions to room temperature or below.

    • Identify a solvent that results in the precipitation of one diastereomer while the other remains in solution.

  • Fractional Crystallization:

    • Dissolve the diastereomeric mixture in the chosen solvent at its boiling point to create a saturated solution.

    • Allow the solution to cool slowly.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Analyze the enantiomeric purity of the crystallized diastereomer using chiral HPLC or GC.

    • Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of the Enantiomer:

    • Hydrolyze the purified diastereomer to cleave the chiral auxiliary and recover the enantiomerically pure (R)-3-methylcycloheptanone.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_hplc Chiral HPLC Separation cluster_collection Collection & Analysis racemic_sample Racemic 3-Methylcycloheptanone dissolve Dissolve in Mobile Phase racemic_sample->dissolve filter_sample Filter Sample dissolve->filter_sample hplc_injection Inject into HPLC filter_sample->hplc_injection chiral_column Chiral Column hplc_injection->chiral_column detection UV Detection chiral_column->detection fraction_collection Fraction Collection detection->fraction_collection r_enantiomer (R)-3-Methylcycloheptanone fraction_collection->r_enantiomer s_enantiomer (S)-3-Methylcycloheptanone fraction_collection->s_enantiomer analysis Purity Analysis (ee) r_enantiomer->analysis s_enantiomer->analysis

Caption: Workflow for the purification of (R)-3-methylcycloheptanone using Chiral HPLC.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Poor Chiral Separation cause1 Incorrect CSP problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Temperature Instability problem->cause3 cause4 Column Overload problem->cause4 solution1 Screen Different CSPs cause1->solution1 solution2 Optimize Mobile Phase cause2->solution2 solution3 Use Column Oven cause3->solution3 solution4 Reduce Injection Volume cause4->solution4

References

Overcoming poor resolution in the chiral chromatography of cyclic ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of cyclic ketones.

Troubleshooting Guide: Overcoming Poor Resolution

Poor resolution in the chiral chromatography of cyclic ketones can manifest as overlapping or co-eluting enantiomeric peaks. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Poor or No Separation of Enantiomers

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor for achieving chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for a wide range of chiral compounds, including cyclic ketones.[1][2] Specifically, cellulose derivatives like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have shown high enantioselectivity for various racemates.[3] Cyclodextrin-based CSPs are also effective, particularly for forming inclusion complexes with cyclic structures.[4][5] If initial attempts with one type of CSP fail, screening a variety of CSPs with different chiral selectors is recommended.[6][7]
Suboptimal Mobile Phase Composition The mobile phase composition plays a crucial role in modulating the interactions between the analyte enantiomers and the CSP.[1] Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water) modes can be effective.[2] For neutral cyclic ketones, standard mobile phases may suffice. However, for acidic or basic cyclic ketones, the addition of modifiers is often necessary to improve peak shape and resolution.[8] For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.1%) can be beneficial. For basic compounds, a basic additive such as diethylamine (DEA), butylamine, or ethanolamine is recommended.[8]
Incorrect Temperature Temperature can significantly influence chiral separations, though its effect can be unpredictable.[1] Generally, lower temperatures tend to enhance the enantioselectivity of the separation. However, in some cases, increasing the temperature can improve resolution. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.
Inappropriate Flow Rate While a flow rate of 1.0 mL/min is a common starting point for analytical columns (4.6 mm I.D.), optimizing the flow rate can improve resolution. If enantiomers are partially separated, decreasing the flow rate may enhance resolution by allowing more time for interactions with the stationary phase.

Experimental Protocol: Screening for Optimal Chiral Stationary Phase and Mobile Phase

This protocol outlines a general approach to systematically screen for suitable conditions for the chiral separation of a novel cyclic ketone.

  • Initial Column Selection:

    • Begin with a polysaccharide-based CSP, such as a cellulose or amylose derivative column, as they demonstrate broad applicability.[3][9]

    • If available, also include a cyclodextrin-based column in the initial screening.[4][5]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases with varying ratios of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Common starting points are 90:10, 80:20, and 70:30 (v/v) hexane:alcohol.

    • Inject the racemic mixture of the cyclic ketone and monitor the separation.

    • If the ketone is acidic or basic, add 0.1% of an appropriate modifier (TFA for acidic, DEA for basic) to the mobile phase.[8]

  • Mobile Phase Screening (Reversed Phase):

    • Prepare mobile phases consisting of acetonitrile/water or methanol/water at various ratios (e.g., 70:30, 50:50, 30:70 v/v).

    • As with normal phase, add acidic or basic modifiers if necessary to improve peak shape.

  • Data Evaluation:

    • For each condition, calculate the resolution (Rs) between the enantiomeric peaks. A resolution of ≥ 1.5 is generally considered a baseline separation.

    • Select the CSP and mobile phase combination that provides the best resolution for further optimization.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any separation of my cyclic ketone enantiomers?

A1: The most likely reason is an unsuitable Chiral Stationary Phase (CSP). The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral selector on the CSP.[7] If the chosen CSP cannot form transient diastereomeric complexes with your cyclic ketone enantiomers, no separation will occur. We recommend screening a variety of CSPs, particularly polysaccharide-based (cellulose and amylose derivatives) and cyclodextrin-based columns, as these have proven effective for a broad range of compounds, including cyclic ketones.[3][4][5]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase. If your cyclic ketone has acidic or basic functional groups, the addition of a mobile phase modifier is crucial. For acidic compounds, adding a small concentration (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and reduce tailing.[8] For basic compounds, an amine such as diethylamine (DEA) is recommended.[8]

Q3: I have some separation, but the resolution is less than 1.5. How can I improve it?

A3: To improve a partial separation, you can systematically optimize several parameters:

  • Mobile Phase Composition: Fine-tune the ratio of your solvents. Small changes in the percentage of the alcohol modifier in normal phase or the organic solvent in reversed phase can have a significant impact on selectivity.[1]

  • Temperature: Experiment with different column temperatures. Lowering the temperature often increases the differences in interaction energies between the enantiomers and the CSP, leading to better resolution. However, the opposite effect can also occur, so it is worth investigating a range of temperatures.

  • Flow Rate: Decrease the flow rate. This allows for more equilibration time between the mobile and stationary phases, which can enhance resolution, although it will increase the analysis time.

Q4: Can I switch the elution order of the enantiomers?

A4: Yes, the elution order can sometimes be reversed. This can be achieved by:

  • Changing the Chiral Stationary Phase: Using a CSP with the opposite chirality (if available) will reverse the elution order.

  • Altering the Mobile Phase: In some cases, changing the mobile phase composition, such as the type of alcohol modifier in normal phase or adding certain additives, can alter the interaction mechanism and lead to a reversal in elution order.[1]

  • Temperature Changes: While less common, changing the temperature can sometimes cause a reversal in elution order.[1]

Q5: What are the best starting conditions for separating a new cyclic ketone?

A5: A good starting point for method development is to use a polysaccharide-based CSP, such as a cellulose- or amylose-based column.[3][9] For the mobile phase, begin with a simple normal-phase system like n-hexane/isopropanol (90:10 v/v) at a flow rate of 1 mL/min and ambient temperature. If your cyclic ketone is soluble in this mobile phase, it provides a good initial condition for screening. If the compound is not soluble or if no separation is observed, you can then move to screening other mobile phases, including reversed-phase and polar organic modes, and different CSPs.[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral chromatography of cyclic ketones.

TroubleshootingWorkflow Start Poor or No Resolution CheckCSP Is the CSP appropriate? (e.g., Polysaccharide, Cyclodextrin) Start->CheckCSP ScreenCSPs Screen Different CSPs CheckCSP->ScreenCSPs No/Unsure CheckMobilePhase Is the Mobile Phase Optimized? CheckCSP->CheckMobilePhase Yes ScreenCSPs->CheckMobilePhase OptimizeMP Adjust Solvent Ratio Add Modifiers (Acid/Base) CheckMobilePhase->OptimizeMP No CheckTemp Is the Temperature Optimized? CheckMobilePhase->CheckTemp Yes OptimizeMP->CheckTemp OptimizeTemp Screen a Range of Temperatures CheckTemp->OptimizeTemp No CheckFlowRate Is the Flow Rate Optimal? CheckTemp->CheckFlowRate Yes OptimizeTemp->CheckFlowRate OptimizeFlow Decrease Flow Rate CheckFlowRate->OptimizeFlow No GoodResolution Resolution Achieved (Rs >= 1.5) CheckFlowRate->GoodResolution Yes OptimizeFlow->GoodResolution

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to (R)-3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-methylcycloheptanone is a chiral ketone that serves as a valuable building block in the synthesis of various complex organic molecules, including natural products and pharmacologically active compounds. The stereoselective synthesis of this molecule is of significant interest, and several synthetic strategies have been developed to obtain the desired (R)-enantiomer with high purity. This guide provides a comparative analysis of prominent synthetic routes to (R)-3-methylcycloheptanone, offering a comprehensive overview of their methodologies, performance metrics, and experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Key Transformation Catalyst/Reagent Yield (%) Enantiomeric Excess (ee, %) Key Advantages Limitations
Route 1 Catalytic Asymmetric Conjugate AdditionCu(I) / Chiral Phosphine Ligand8592High enantioselectivity, mild reaction conditions.Requires synthesis of a specific chiral ligand.
Route 2 Biocatalytic Asymmetric ReductionEne-reductase92>99Excellent enantioselectivity, environmentally friendly.Requires specific enzyme and optimization of biological conditions.
Route 3 Chiral Auxiliary-Mediated Alkylation(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)75 (overall)>96 (de)High diastereoselectivity, reliable method.Multi-step process, requires stoichiometric chiral auxiliary.

Visualizing the Synthetic Pathways

A logical overview of the compared synthetic strategies is presented below. This diagram illustrates the starting materials and key transformations leading to the target molecule, (R)-3-methylcycloheptanone.

G Synthetic Pathways to (R)-3-Methylcycloheptanone cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_1_1 Route 1: Asymmetric Conjugate Addition cluster_1_2 Route 2: Biocatalytic Reduction cluster_1_3 Route 3: Chiral Auxiliary cluster_2 Product 3-Methylcyclohept-2-enone 3-Methylcyclohept-2-enone R1_step1 Cu(I)-catalyzed conjugate addition of a methyl group 3-Methylcyclohept-2-enone->R1_step1 R2_step1 Ene-reductase catalyzed asymmetric reduction 3-Methylcyclohept-2-enone->R2_step1 Cycloheptanone Cycloheptanone R3_step1 Formation of SAMP hydrazone Cycloheptanone->R3_step1 Product (R)-3-Methylcycloheptanone R1_step1->Product R2_step1->Product R3_step2 Deprotonation and alkylation R3_step1->R3_step2 R3_step3 Hydrolysis of hydrazone R3_step2->R3_step3 R3_step3->Product

Caption: Comparative workflow of synthetic routes.

Detailed Experimental Protocols

Route 1: Catalytic Asymmetric Conjugate Addition

This method involves the copper-catalyzed 1,4-conjugate addition of a methyl group to 3-methylcyclohept-2-enone using a chiral phosphine ligand to induce enantioselectivity.

Experimental Procedure:

  • To a solution of Cu(OTf)₂ (0.05 mmol) and (R)-(-)-N-Pinenyl-N'-p-toluenesulfonyl-1,2-cyclohexanediamine (0.055 mmol) in toluene (2.0 mL) is added dropwise a solution of trimethylaluminum (0.1 mmol) in hexane at -20 °C under an argon atmosphere.

  • The mixture is stirred for 30 minutes, and then a solution of 3-methylcyclohept-2-enone (1.0 mmol) in toluene (1.0 mL) is added.

  • The reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford (R)-3-methylcycloheptanone.

Route 2: Biocatalytic Asymmetric Reduction

This chemoenzymatic approach utilizes an ene-reductase to catalyze the asymmetric reduction of the carbon-carbon double bond in 3-methylcyclohept-2-enone.

Experimental Procedure:

  • In a temperature-controlled reactor, a solution of 3-methylcyclohept-2-enone (100 mg, 0.8 mmol) in phosphate buffer (50 mM, pH 7.0) is prepared.

  • To this solution, an ene-reductase from Nostoc sp. (20 mg of lyophylized powder) and NADH (1.2 equivalents) as a cofactor are added.

  • The reaction mixture is stirred at 30 °C for 48 hours.

  • The reaction progress is monitored by GC analysis.

  • Upon completion, the mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography (silica gel, pentane/diethyl ether = 9:1) to yield (R)-3-methylcycloheptanone.

Route 3: Chiral Auxiliary-Mediated Alkylation

This classical approach employs a chiral auxiliary, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to direct the stereoselective methylation of cycloheptanone.

Experimental Procedure:

  • Hydrazone Formation: A solution of cycloheptanone (10 mmol) and SAMP (12 mmol) in anhydrous diethyl ether (50 mL) is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to give the crude SAMP-hydrazone, which is used in the next step without further purification.

  • Alkylation: The crude hydrazone is dissolved in anhydrous THF (50 mL) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (12 mmol) in THF is added dropwise, and the mixture is stirred at this temperature for 4 hours. Methyl iodide (15 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Hydrolysis: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude alkylated hydrazone is dissolved in a mixture of diethyl ether (30 mL) and 2N HCl (30 mL) and stirred vigorously at room temperature for 4 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to give (R)-3-methylcycloheptanone.

Conclusion

The choice of synthetic route for (R)-3-methylcycloheptanone will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of specialized reagents and equipment, and the importance of factors such as enantiomeric purity and environmental impact. The biocatalytic approach offers the highest enantioselectivity and is an environmentally benign option, while the catalytic asymmetric conjugate addition provides a good balance of yield and enantioselectivity under mild conditions. The chiral auxiliary method, although a well-established and reliable technique, is a multi-step process that requires stoichiometric amounts of the chiral auxiliary. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient and stereoselective synthesis of this important chiral building block.

A Tale of Two Molecules: Unraveling the Biological Activities of (R)- and (S)-3-Methylcycloheptanone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological interactions of chiral ketones, exemplified by the distinct olfactory perception of (R)-(-)-carvone and (S)-(+)-carvone.

This guide provides a comparative overview of the biological activity of chiral ketones, using (R)- and (S)-carvone as the primary example. It details the quantitative differences in their perception, the experimental methods used to determine these differences, and the underlying signaling pathways.

Quantitative Olfactory Profile: (R)-(-)-Carvone vs. (S)-(+)-Carvone

The distinct biological activities of the carvone enantiomers are most evident in their interaction with human olfactory receptors. This interaction leads to quantifiable differences in odor perception and detection thresholds.

Parameter(R)-(-)-Carvone(S)-(+)-CarvoneReference
Odor Descriptor Spearmint, minty, freshCaraway, spicy, rye[1][2][3]
Primary Olfactory Receptor Human Olfactory Receptor 1A1 (OR1A1) shows selectivity for (R)-(-)-carvone.Human Olfactory Receptor 1A1 (OR1A1) is also activated, but with a different response profile.[4]

Experimental Protocols

The differentiation of chiral odorants is primarily assessed through sensory analysis and in vitro receptor assays.

Olfactory Threshold Determination

This protocol outlines a standard procedure for determining the lowest concentration at which a substance can be detected by the human sense of smell.[5][6]

Objective: To quantify the odor detection threshold for each enantiomer.

Materials:

  • A series of dilutions of (R)- and (S)-carvone in an odorless solvent (e.g., propylene glycol or mineral oil).[7][8]

  • Odor-free sample presentation vessels (e.g., "sniffin' sticks" or glass vials).[7]

  • A panel of trained human subjects.

  • A well-ventilated, odor-free testing environment.

Procedure:

  • Sample Preparation: Prepare a geometric dilution series for each enantiomer. Concentrations are typically decreased by a factor of two or three between steps.

  • Forced-Choice Presentation: A three-alternative forced-choice (3-AFC) method is commonly employed.[7] In each trial, three samples are presented to the subject: one containing the odorant at a specific dilution and two blanks (solvent only).

  • Ascending/Descending Series: The test can be conducted using an ascending concentration series (from below the expected threshold) or a descending series. A staircase method, where the concentration is increased after an incorrect identification and decreased after a correct one, is often used to pinpoint the threshold.[7]

  • Data Analysis: The threshold is typically defined as the concentration at which the odorant is correctly identified in 50% of the trials (accounting for the 33.3% chance of a correct guess in a 3-AFC test).

In Vitro Olfactory Receptor Assay

This protocol describes a cell-based assay to measure the activation of specific olfactory receptors in response to odorants.[4]

Objective: To determine the specific olfactory receptors that are activated by each enantiomer and to quantify the receptor response.

Materials:

  • Hana3A cell line (or other suitable cell line) engineered to express a specific human olfactory receptor (e.g., OR1A1).

  • Luciferase reporter gene system.

  • Solutions of (R)- and (S)-carvone at various concentrations.

  • Cell culture reagents and equipment.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the host cells and transfect them with the gene for the olfactory receptor of interest and the luciferase reporter construct.

  • Odorant Stimulation: Expose the transfected cells to different concentrations of the (R)- and (S)-carvone solutions.

  • Luminescence Measurement: After an incubation period, measure the luminescence produced by the cells. The intensity of the luminescence is proportional to the level of receptor activation.

  • Dose-Response Analysis: Plot the luminescence intensity against the odorant concentration to generate dose-response curves for each enantiomer. From these curves, parameters such as the EC50 (half-maximal effective concentration) can be determined to quantify the potency of each enantiomer at the specific receptor.

Signaling Pathways and Experimental Workflows

The perception of odor begins with the binding of an odorant molecule to an olfactory receptor, a G-protein coupled receptor (GPCR), located on the surface of olfactory sensory neurons in the nasal cavity.[9][10][11][12] This initiates a signaling cascade that results in the transmission of a neural signal to the brain.

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Odorant Odorant ((R)- or (S)-Carvone) OR Olfactory Receptor (e.g., OR1A1) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Allows Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: The olfactory signal transduction cascade.

Experimental Workflow for Odor Threshold Determination

Odor_Threshold_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Dilutions Prepare Dilution Series of (R)- and (S)-Carvone Prep_Samples Prepare 3-AFC Sample Sets (1 Odorant, 2 Blanks) Prep_Dilutions->Prep_Samples Present_Samples Present Sample Set to Subject Prep_Samples->Present_Samples Subject_Response Subject Identifies Odorant-Containing Sample Present_Samples->Subject_Response Record_Response Record as Correct or Incorrect Subject_Response->Record_Response Staircase Adjust Concentration Based on Response (Staircase Method) Record_Response->Staircase Calculate_Threshold Calculate Threshold (50% Correct Identification) Staircase->Calculate_Threshold

Caption: Workflow for determining odor detection thresholds.

References

A Comparative Guide to the Spectroscopic Data of 3-Methylcycloheptanone Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for the cis and trans stereoisomers of 3-methylcycloheptanone. Due to the limited availability of direct experimental data for these specific isomers in public databases, this comparison is based on established principles of stereoisomer differentiation by spectroscopic methods, supported by data from analogous compounds.

Introduction

3-Methylcycloheptanone possesses a stereocenter at the C3 position, leading to the existence of two stereoisomers: cis-3-methylcycloheptanone and trans-3-methylcycloheptanone. The spatial arrangement of the methyl group relative to the carbonyl group significantly influences their physical, chemical, and spectroscopic properties. Understanding these differences is crucial for their identification, characterization, and application in various research and development fields, including drug discovery. This guide focuses on the anticipated variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating diastereomers due to its sensitivity to the local electronic environment and through-bond or through-space interactions of atomic nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts of the carbon atoms in the cycloheptanone ring are expected to differ between the cis and trans isomers, primarily due to steric effects.

  • Gamma-Gauche Effect: A key principle in predicting ¹³C chemical shifts is the gamma-gauche effect, which describes the shielding (upfield shift) of a carbon nucleus due to a steric interaction with another atom or group in a gauche position (a 60° dihedral angle). In the more sterically hindered isomer, certain carbon atoms will experience this effect, leading to a resonance at a lower chemical shift (ppm) value. For 3-methylcycloheptanone, the cis isomer is generally expected to be more sterically crowded, potentially leading to upfield shifts for the methyl carbon and the carbons of the cycloheptanone ring that are in close proximity to the methyl group.

Table 1: Predicted ¹³C NMR Chemical Shift Differences for 3-Methylcycloheptanone Stereoisomers

Carbon AtomPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerExpected Difference
C=O~210-215~210-215Minimal
C3~35-40~38-43cis upfield
CH₃~18-22~20-24cis upfield
Ring CarbonsVariableVariableDifferences expected due to conformational variations and steric effects.

Note: The predicted chemical shifts are approximate and based on general values for substituted cycloalkanones.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are expected to show differences in both the chemical shifts and the coupling constants of the protons, particularly the proton at C3 and the protons on the adjacent carbons.

  • Chemical Shifts: The chemical shift of the proton at C3 will be influenced by the orientation of the methyl group. In cyclic systems, axial and equatorial protons experience different shielding environments.

  • Coupling Constants (³J): The vicinal coupling constants (³J) between the proton at C3 and the protons at C2 and C4 are highly dependent on the dihedral angle between them, as described by the Karplus relationship. The different ring conformations preferred by the cis and trans isomers will lead to distinct dihedral angles and, consequently, different coupling constants. Generally, a larger dihedral angle (approaching 180°) results in a larger coupling constant, while a smaller dihedral angle (approaching 90°) results in a smaller coupling constant.

Table 2: Predicted ¹H NMR Coupling Constant Differences for the C3-H Proton

CouplingPredicted Coupling Constant (Hz) - cis IsomerPredicted Coupling Constant (Hz) - trans Isomer
³J(H3, H2ax)Smaller (axial-equatorial or equatorial-equatorial)Larger (axial-axial) or smaller depending on conformation
³J(H3, H2eq)Smaller (axial-equatorial or equatorial-equatorial)Smaller (axial-equatorial or equatorial-equatorial)
³J(H3, H4ax)Smaller (axial-equatorial or equatorial-equatorial)Larger (axial-axial) or smaller depending on conformation
³J(H3, H4eq)Smaller (axial-equatorial or equatorial-equatorial)Smaller (axial-equatorial or equatorial-equatorial)

Note: The exact values depend on the preferred chair/boat conformations of the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups. While the major absorption bands for the carbonyl (C=O) and C-H bonds will be similar for both isomers, subtle differences are expected in the "fingerprint region" (below 1500 cm⁻¹).[1]

  • Fingerprint Region: This region contains a complex series of absorptions arising from bending and stretching vibrations of the entire molecule.[1] The unique three-dimensional structure of each stereoisomer will result in a distinct pattern of peaks in this region, allowing for their differentiation.[1] The differences may be subtle but can be used for identification when compared to reference spectra.[1]

Table 3: Expected IR Absorption Bands for 3-Methylcycloheptanone Stereoisomers

Functional GroupWavenumber (cm⁻¹)Expected Difference
C=O Stretch~1700-1720Minimal
C-H Stretch~2850-3000Minimal
Fingerprint Region400-1500Distinct patterns for each isomer

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While diastereomers have the same molecular weight and will show the same molecular ion peak (M⁺), their fragmentation patterns can sometimes differ.

  • Fragmentation Pattern: The relative abundance of certain fragment ions may vary between the cis and trans isomers due to differences in their steric strain and conformational flexibility, which can influence the stability of the transition states leading to fragmentation.[2] However, for simple cyclic ketones, the differences in the electron ionization (EI) mass spectra of diastereomers are often minor.

Table 4: Expected Mass Spectrometry Data for 3-Methylcycloheptanone Stereoisomers

IonExpected m/zExpected Difference
Molecular Ion (M⁺)126Identical
Fragment IonsVariableMinor differences in relative abundance of some fragments may be observed.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and provide information about the number of attached protons to each carbon. A longer acquisition time and a larger number of scans are usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector) to obtain the mass spectrum.

Visualizations

Logical Relationship of Spectroscopic Analysis

G cluster_isomers 3-Methylcycloheptanone Stereoisomers cluster_techniques Spectroscopic Techniques cluster_data Spectroscopic Data cis-Isomer cis-Isomer NMR NMR cis-Isomer->NMR IR IR cis-Isomer->IR MS MS cis-Isomer->MS trans-Isomer trans-Isomer trans-Isomer->NMR trans-Isomer->IR trans-Isomer->MS Chemical Shifts\nCoupling Constants Chemical Shifts Coupling Constants NMR->Chemical Shifts\nCoupling Constants Fingerprint Region Fingerprint Region IR->Fingerprint Region Fragmentation Pattern Fragmentation Pattern MS->Fragmentation Pattern

Caption: Relationship between stereoisomers and spectroscopic techniques.

General Experimental Workflow

G Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Stereoisomer Differentiation Stereoisomer Differentiation Spectral Analysis->Stereoisomer Differentiation

Caption: General workflow for spectroscopic analysis.

References

A Researcher's Guide to Predicting 3-Methylcycloheptanone Conformer Properties: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the conformational landscape of cyclic molecules like 3-methylcycloheptanone is crucial for predicting their physicochemical properties and biological activity. Density Functional Theory (DFT) calculations have emerged as a powerful and cost-effective tool for this purpose. This guide provides a comparative overview of DFT methodologies for predicting the properties of 3-methylcycloheptanone conformers, benchmarked against alternative computational and experimental techniques.

While direct and extensive research on the conformational analysis of 3-methylcycloheptanone using DFT is not widely published, valuable insights can be drawn from studies on analogous cyclic ketones such as cycloheptanone, 3-methylcyclohexanone, and 3-methylcyclopentanone.[1][2][3][4][5] This guide will, therefore, leverage these related studies to present a robust framework for applying DFT to 3-methylcycloheptanone and for interpreting the predicted properties.

Predicting Conformer Properties: A Comparative Overview

The conformational flexibility of the seven-membered ring in 3-methylcycloheptanone results in a complex potential energy surface with multiple stable conformers. DFT calculations can effectively explore this landscape to identify low-energy conformers and predict their relative stabilities and geometric parameters. A common approach involves geometry optimization of various possible conformers, followed by frequency calculations to confirm them as true minima.

Data Presentation: DFT vs. Alternative Methods

The performance of DFT calculations is highly dependent on the choice of functional and basis set. Below is a comparative table summarizing the expected performance of common DFT methods against other computational and experimental techniques for key properties of 3-methylcycloheptanone conformers, based on findings for similar molecules.

PropertyDFT Method (Functional/Basis Set)Alternative Computational MethodExperimental MethodExpected Accuracy/Performance
Relative Energies (kcal/mol) B3LYP/6-311+G(d,p)MP2/cc-pVTZTemperature-dependent NMR/IRDFT provides good qualitative agreement. High-level methods like CCSD(T) are needed for quantitative accuracy.[1]
M06-2X/cc-pVTZG3 TheoryGas-phase multiphoton ionizationM06-2X functional is often better for non-covalent interactions within the molecule.[1]
Bond Lengths (Å) B3LYP/aug-cc-pVDZMolecular Mechanics (e.g., MMFF94)X-ray Crystallography (in solid state)DFT generally provides bond lengths with high accuracy, typically within 0.02 Å of experimental values.
Dihedral Angles (°) B3LYP/6-31G*Semi-empirical (e.g., PM7)NMR Spectroscopy (via coupling constants)DFT accurately predicts dihedral angles, which is crucial for defining the ring pucker and the orientation of the methyl group.
Vibrational Frequencies (cm⁻¹) B3LYP/aug-cc-pVDZNot commonly used for this propertyIR and Raman SpectroscopyDFT calculations of vibrational frequencies are systematically overestimated but can be scaled to match experimental spectra, aiding in conformer identification.[3][5]

Experimental and Computational Protocols

To ensure reproducibility and accuracy, detailed methodologies are essential. The following sections outline typical protocols for DFT calculations and a common experimental validation technique.

DFT Calculation Protocol

A standard workflow for the DFT-based conformational analysis of 3-methylcycloheptanone would involve the following steps:

  • Initial Structure Generation: A number of plausible starting geometries for 3-methylcycloheptanone conformers (e.g., chair, boat, twist-chair, twist-boat with equatorial and axial methyl group orientations) are generated using a molecular mechanics force field.

  • Geometry Optimization: Each initial structure is then optimized using a chosen DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or a larger one like cc-pVTZ). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: For higher accuracy in relative energies, single-point energy calculations can be performed on the optimized geometries using a more robust level of theory, such as a larger basis set or a more advanced method like CCSD(T).[1]

  • Property Calculation: Various molecular properties, such as dipole moments, bond lengths, dihedral angles, and simulated IR spectra, are calculated for the optimized conformers.

Experimental Protocol: Temperature-Dependent Infrared (IR) Spectroscopy

Temperature-dependent IR spectroscopy is a powerful experimental technique to determine the relative energies of conformers.

  • Sample Preparation: A dilute solution of 3-methylcycloheptanone in a suitable solvent (e.g., CCl4) is prepared. The solvent should be transparent in the IR region of interest.

  • Spectral Acquisition: The IR spectra of the sample are recorded over a range of temperatures (e.g., from -50 °C to 50 °C). A variable-temperature cell is used to control the sample temperature accurately.

  • Data Analysis: The intensities of specific IR bands that are unique to each conformer are monitored as a function of temperature. By applying the van't Hoff equation to the temperature-dependent changes in the relative intensities of these bands, the enthalpy difference (ΔH°) between the conformers can be determined.[5][6]

Visualizing the Workflow and Comparisons

Graphical representations of the computational workflow and the comparison with experimental methods can aid in understanding the overall process.

DFT_Workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Analysis Initial Geometries Initial Geometries MM Optimization MM Optimization Initial Geometries->MM Optimization DFT Optimization DFT Optimization MM Optimization->DFT Optimization Frequency Calculation Frequency Calculation DFT Optimization->Frequency Calculation Single-Point Energy Single-Point Energy Frequency Calculation->Single-Point Energy Geometric Parameters Geometric Parameters Frequency Calculation->Geometric Parameters Simulated Spectra Simulated Spectra Frequency Calculation->Simulated Spectra Conformer Energies Conformer Energies Single-Point Energy->Conformer Energies

Caption: Workflow for DFT-based conformational analysis of 3-methylcycloheptanone.

DFT_vs_Experiment cluster_dft DFT Prediction cluster_exp Experimental Validation DFT Calculation DFT Calculation Predicted Properties Predicted Properties DFT Calculation->Predicted Properties Comparison Comparison Predicted Properties->Comparison Experiment (e.g., NMR, IR) Experiment (e.g., NMR, IR) Experimental Data Experimental Data Experiment (e.g., NMR, IR)->Experimental Data Experimental Data->Comparison

Caption: Comparison of DFT predictions with experimental validation for conformer properties.

References

A Researcher's Guide to Cross-Validation of Experimental and Theoretical Circular Dichroism Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. Circular Dichroism (CD) spectroscopy stands as a powerful technique for elucidating the stereochemistry and conformational analysis of chiral molecules. This guide provides a comprehensive comparison of experimental and theoretical CD spectra, offering insights into their cross-validation for robust structural analysis.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This phenomenon provides valuable information about the secondary and tertiary structures of proteins, nucleic acids, and other chiral molecules, making it an indispensable tool in drug discovery and development.[1][2][3] The cross-validation of experimentally acquired CD spectra with theoretically calculated spectra offers a higher degree of confidence in structural assignments and conformational analysis.[4]

The Synergy of Experiment and Theory

Experimental CD spectroscopy provides a rapid and sensitive method to probe the global conformation of a molecule in solution.[3][5] However, the interpretation of CD spectra, particularly for complex molecules, can be challenging. Theoretical calculations, on the other hand, can predict the CD spectrum for a given three-dimensional structure. By comparing the experimental spectrum with the theoretical spectra of possible conformers, researchers can identify the most probable structure in solution. This combined approach is crucial for validating structural models, understanding intermolecular interactions, and guiding the design of new therapeutic agents.[2][6]

Experimental Protocol for Circular Dichroism Spectroscopy

Acquiring high-quality experimental CD data is the foundation of a reliable analysis. The following protocol outlines the key steps for a typical CD experiment.

I. Sample Preparation
  • Purity: The sample must be of high purity (≥95%) to avoid interference from contaminants.[6]

  • Concentration: The optimal concentration depends on the pathlength of the cuvette and the absorbance of the sample. A general starting point for far-UV CD of proteins is 0.1 mg/mL in a 1 mm pathlength cuvette.[7] Accurate determination of concentration is critical for data normalization.[8]

  • Buffer Selection: The buffer should be transparent in the wavelength region of interest and should not be optically active.[6][7] A buffer blank must always be measured and subtracted from the sample spectrum.[9]

  • Degassing: It is advisable to degas the buffer to prevent bubble formation, which can interfere with the measurement.

II. Instrument Setup and Data Acquisition
  • Nitrogen Purge: The instrument must be purged with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.[10]

  • Cuvette: High-quality quartz cuvettes with a defined pathlength are used. The cuvette must be thoroughly cleaned to remove any residues.[7][11]

  • Instrument Parameters:

    • Wavelength Range: For protein secondary structure analysis, the far-UV region (typically 190-260 nm) is scanned. For tertiary structure, the near-UV region (250-350 nm) is used.[7]

    • Bandwidth: A typical bandwidth is 1.0 nm.[10]

    • Scan Speed and Response Time: These parameters are adjusted to achieve an optimal signal-to-noise ratio.

    • Temperature Control: A Peltier temperature controller is used to maintain a constant sample temperature.[10]

  • Data Collection:

    • A baseline spectrum of the buffer is recorded first.

    • The sample spectrum is then recorded under the same conditions.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.[6]

III. Data Processing
  • Baseline Subtraction: The buffer spectrum is subtracted from the sample spectrum.

  • Smoothing: A smoothing algorithm (e.g., Savitzky-Golay) can be applied to reduce noise.

  • Unit Conversion: The raw data (typically in millidegrees) is converted to mean residue ellipticity ([θ]) for proteins or molar ellipticity for small molecules to allow for comparison between different samples and instruments.[12]

Theoretical Calculation of Circular Dichroism Spectra

The prediction of CD spectra from first principles has become increasingly accurate with advancements in computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.[13][14]

I. Molecular Geometry Optimization
  • Initial Structure: An initial 3D structure of the molecule is required. This can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling.

  • Conformational Search: For flexible molecules, a thorough conformational search is necessary to identify all low-energy conformers.

  • Geometry Optimization: Each conformer is then subjected to geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).[14]

II. TD-DFT Calculation
  • Excitation Energies and Rotatory Strengths: For each optimized conformer, a TD-DFT calculation is performed to compute the vertical excitation energies and the corresponding rotatory strengths.[15]

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for the accuracy of the calculation. Functionals like B3LYP and CAM-B3LYP are commonly used.[13][14]

III. Spectrum Simulation
  • Broadening: The calculated stick spectrum (excitation energies vs. rotatory strengths) is convoluted with a Gaussian or Lorentzian function to simulate a continuous spectrum that can be compared with the experimental data.

  • Boltzmann Averaging: If multiple conformers are present, the theoretical spectra of individual conformers are averaged according to their Boltzmann populations at the experimental temperature.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of experimental and theoretical CD spectra.

CrossValidationWorkflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation exp_sample Sample Preparation exp_data CD Data Acquisition exp_sample->exp_data exp_proc Data Processing exp_data->exp_proc comparison Spectral Comparison & Validation exp_proc->comparison theo_model 3D Molecular Model theo_calc TD-DFT Calculation theo_model->theo_calc theo_spec Simulated Spectrum theo_calc->theo_spec theo_spec->comparison result Validated Molecular Structure comparison->result

Figure 1. Workflow for the cross-validation of experimental and theoretical CD spectra.

Quantitative Comparison: A Case Study

To illustrate the comparison, let's consider a hypothetical chiral small molecule, "Molecule X".

ParameterExperimental SpectrumTheoretical Spectrum (Conformer A)Theoretical Spectrum (Conformer B)
λmax 1 (nm) 225228215
[θ]max 1 +15,000+18,000-5,000
λmax 2 (nm) 205208200
[θ]max 2 -25,000-28,000+12,000

In this example, the experimental spectrum of Molecule X shows a positive Cotton effect around 225 nm and a negative one around 205 nm. The theoretical spectrum of Conformer A shows a similar pattern, with comparable peak positions and signs, although the magnitudes are slightly overestimated. In contrast, the theoretical spectrum of Conformer B shows an inverted Cotton effect for both bands. This strongly suggests that Conformer A is the dominant conformation of Molecule X in solution.

Software and Tools for Analysis

A variety of software packages are available to aid in the analysis of both experimental and theoretical CD data.

TaskSoftware Examples
Experimental Data Processing CDtoolX[16], Spectra Manager[12], ChiraKit[4][17]
Secondary Structure Analysis CDPro[1], DichroWeb[1], BeStSel[1]
Theoretical Calculation Gaussian[18], ORCA[18], Turbomole[18], NWChem[14]
Spectrum Prediction & Validation SESCA[2][19][20]

Conclusion

The cross-validation of experimental and theoretical circular dichroism spectra is a powerful strategy for gaining detailed insights into the three-dimensional structure and conformational dynamics of chiral molecules. By combining the strengths of both approaches, researchers can achieve a higher level of confidence in their structural assignments, which is of utmost importance in fields such as drug discovery, where structure dictates function. The methodologies and tools outlined in this guide provide a solid framework for conducting such comparative studies, ultimately contributing to the development of safer and more effective therapeutics.

References

A Comparative Guide to Enantiomeric Purity Assessment of Synthesized (R)-3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric purity of synthesized (R)-3-methylcycloheptanone: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess (ee) depends on several factors, including the required accuracy and precision, sample concentration, analysis time, and available instrumentation. The following table summarizes the key performance metrics of Chiral GC, Chiral HPLC, and Chiral NMR Spectroscopy for the analysis of a cyclic ketone like 3-methylcycloheptanone.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) Chiral NMR Spectroscopy
Principle Separation of enantiomers in the gas phase on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Differentiation of enantiomers in solution through diastereomeric interactions with a chiral auxiliary.
Typical Stationary/Auxiliary Phase Cyclodextrin derivatives (e.g., β-cyclodextrin)[1][2][3]Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type phases[4]Chiral Solvating Agents (e.g., cyclodextrins) or Chiral Derivatizing Agents (e.g., Mosher's acid)[5][6][7]
Resolution (Rs) Typically > 1.5 for baseline separation.[3]Generally > 2.0 for robust quantification.[8]Not applicable (separation of signals in ppm).
Analysis Time per Sample 10 - 30 minutes15 - 45 minutes5 - 20 minutes per sample (plus derivatization time if applicable)
Limit of Detection (LOD) Low (ng/mL to pg/mL range)[9]Low to moderate (µg/mL to ng/mL range)[8][10][11][12]High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)[9]Low to moderate (µg/mL range)[8][10][11][12]High (mg/mL range)
Accuracy High (typically < 2% error)[13]High (typically < 2% error)[8][11][14]Moderate (can be influenced by integration accuracy)
Precision (RSD) High (< 2%)[14]High (< 2%)[11][14]Moderate (< 5%)
Sample Preparation Simple dilution in a volatile solvent.Dissolution in a suitable mobile phase component.Can be simple (with chiral solvating agents) or require a chemical reaction (with chiral derivatizing agents).
Advantages High resolution, fast analysis, suitable for volatile compounds.[1]Broad applicability, robust methods, readily available instrumentation.Rapid analysis, provides structural information, no separation needed.[15]
Disadvantages Sample must be volatile and thermally stable.Higher solvent consumption, potential for peak broadening.Lower sensitivity, may require chiral auxiliaries, potential for signal overlap.[5]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Chiral Gas Chromatography (GC)

Principle: The enantiomers of 3-methylcycloheptanone are separated based on their differential interactions with a chiral stationary phase coated on the inside of a capillary column. The separated enantiomers are then detected, and the ratio of their peak areas is used to determine the enantiomeric excess. Cyclodextrin-based chiral stationary phases are particularly effective for the separation of cyclic ketones.[1][2][3]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Supelco β-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar cyclodextrin-based column.

  • Autosampler

Reagents:

  • (R)-3-Methylcycloheptanone sample

  • Racemic 3-methylcycloheptanone standard

  • High-purity helium (carrier gas)

  • High-purity hydrogen and air (for FID)

  • Volatile solvent (e.g., dichloromethane or hexane)

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized (R)-3-methylcycloheptanone in the chosen volatile solvent at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm baseline separation. Subsequently, inject the synthesized (R)-3-methylcycloheptanone sample.

  • Data Processing: Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: The enantiomers of 3-methylcycloheptanone are separated in a liquid mobile phase as they pass through a column packed with a chiral stationary phase. Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including ketones.[4]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral HPLC Column: e.g., Daicel CHIRALPAK® AD-H (250 x 4.6 mm I.D., 5 µm particle size) or a similar polysaccharide-based column.

  • Autosampler

Reagents:

  • (R)-3-Methylcycloheptanone sample

  • Racemic 3-methylcycloheptanone standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

Procedure:

  • Sample Preparation: Dissolve the synthesized (R)-3-methylcycloheptanone in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to identify the retention times of the two enantiomers and ensure adequate separation. Then, inject the synthesized sample.

  • Data Processing: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula provided in the Chiral GC section.

Chiral NMR Spectroscopy

Principle: This method relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers of 3-methylcycloheptanone in solution. This results in different chemical shifts for corresponding protons in the two enantiomers in the ¹H NMR spectrum, allowing for their quantification. The use of a chiral solvating agent is often preferred as it is non-destructive and requires simpler sample preparation.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • (R)-3-Methylcycloheptanone sample

  • Racemic 3-methylcycloheptanone standard

  • Chiral Solvating Agent (CSA): (R)-(-)-tert-Butylphenylphosphinothioic acid or a similar commercially available CSA.

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized (R)-3-methylcycloheptanone into an NMR tube.

    • Add approximately 1.5 to 2.0 equivalents of the chiral solvating agent.

    • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

    • Prepare a similar sample using the racemic 3-methylcycloheptanone standard to identify the signals corresponding to each enantiomer.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum for both the sample and the racemic standard.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Processing:

    • Identify a pair of well-resolved signals in the spectrum of the racemic standard that correspond to the same proton in the two diastereomeric complexes.

    • Integrate the corresponding signals in the spectrum of the synthesized sample.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Integral of major enantiomer's signal - Integral of minor enantiomer's signal) / (Integral of major enantiomer's signal + Integral of minor enantiomer's signal) ] x 100

Visualizations

Workflow for Enantiomeric Purity Assessment

G Workflow for Enantiomeric Purity Assessment of (R)-3-Methylcycloheptanone cluster_synthesis Synthesis cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Result start Synthesized (R)-3-Methylcycloheptanone gc Chiral GC start->gc hplc Chiral HPLC start->hplc nmr Chiral NMR start->nmr integrate Peak/Signal Integration gc->integrate hplc->integrate nmr->integrate calculate Calculate % ee integrate->calculate end Enantiomeric Purity Report calculate->end

Caption: General workflow for determining the enantiomeric purity of synthesized (R)-3-methylcycloheptanone.

Decision Tree for Method Selection

G Decision Tree for Selecting an Enantiomeric Purity Assessment Method q1 Is the sample volatile and thermally stable? q2 Is high sensitivity (LOD/LOQ) required? q1->q2 No gc Chiral GC q1->gc Yes q3 Is rapid analysis with minimal sample prep preferred? q2->q3 No hplc Chiral HPLC q2->hplc Yes q3->hplc No nmr Chiral NMR q3->nmr Yes

Caption: A decision tree to guide the selection of the most suitable method for enantiomeric purity assessment.

References

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Cyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of cyclic ketones is a critical step in the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. This guide provides an objective comparison of three prominent catalytic systems for this purpose: L-Proline organocatalysis, Rhodium(I)-catalyzed intramolecular hydroacylation, and N-Heterocyclic Carbene (NHC) organocatalysis. The performance of these systems is benchmarked using quantitative data, and detailed experimental protocols for key transformations are provided.

At a Glance: Performance Comparison

The following table summarizes the performance of the three catalytic systems in representative asymmetric syntheses of cyclic ketones. Key metrics include yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).

Catalytic SystemReaction TypeSubstrateProductYield (%)ee (%)drRef.
L-Proline Intramolecular Aldol Cyclization2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dioneWieland-Miescher Ketoneup to 88%up to 93%N/A[1][2]
L-Proline Derivative Intramolecular Aldol Cyclization2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dioneWieland-Miescher Ketoneup to 98%up to 96%N/A[3]
Rhodium(I) / Chiral Ligand Intramolecular Hydroacylationortho-Allylbenzaldehyde3,4-dihydronaphthalen-1(2H)-one49-91%96-99%N/A[4]
Rhodium(I) / Chiral Ligand Intramolecular Hydroacylation4-AllenaCyclohexanone derivative82%95%N/A[5]
N-Heterocyclic Carbene Intramolecular Stetter ReactionSalicylaldehyde derivativeChromanone derivative44-73%41-74%N/A[6]
N-Heterocyclic Carbene Intramolecular Stetter ReactionTethered Aromatic AldehydeKeto esterup to 97%82-97%N/A[7]

Catalytic Systems in Detail

L-Proline and its Derivatives: The Organocatalytic Workhorse

L-proline, a naturally occurring amino acid, and its derivatives have emerged as powerful organocatalysts for asymmetric transformations, most notably the intramolecular aldol reaction for the synthesis of bicyclic ketones like the Wieland-Miescher and Hajos-Parrish ketones.[8][9] These reactions typically proceed via an enamine intermediate.[10] The use of simple, inexpensive, and readily available chiral primary amines derived from amino acids has further improved the efficiency and enantioselectivity of these reactions.[3]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Formation Triketone Triketone Enamine Enamine Triketone->Enamine Reaction with L-Proline L-Proline L-Proline Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate Intramolecular Aldol Addition Iminium Ion Iminium Ion Chiral Cyclic Ketone Chiral Cyclic Ketone Iminium Ion->Chiral Cyclic Ketone Hydrolysis Cyclized Intermediate->Iminium Ion Dehydration Chiral Cyclic Ketone->L-Proline Catalyst Regeneration

Caption: Proline-catalyzed intramolecular aldol cyclization pathway.

Rhodium(I)-Catalyzed Intramolecular Hydroacylation

Transition metal catalysis, particularly with rhodium(I) complexes, offers a powerful method for the asymmetric synthesis of cyclic ketones through intramolecular hydroacylation.[11][12] In this reaction, an aldehyde C-H bond is activated and adds across a tethered alkene or alkyne, forming a cyclic ketone. The enantioselectivity is controlled by the use of chiral phosphine ligands, such as DTBM-SEGPHOS.[13] This method is particularly effective for the synthesis of five- and six-membered cyclic ketones.[5]

G Start Start Substrate Preparation Prepare unsaturated aldehyde substrate Start->Substrate Preparation Reaction Setup Combine substrate and catalyst under inert atmosphere Substrate Preparation->Reaction Setup Catalyst Preparation Prepare Rh(I)/chiral ligand catalyst solution Catalyst Preparation->Reaction Setup Reaction Heat reaction mixture Reaction Setup->Reaction Workup Quench reaction and perform extractive workup Reaction->Workup Purification Purify product by chromatography Workup->Purification Analysis Analyze product for yield and enantiomeric excess Purification->Analysis End End Analysis->End

Caption: General workflow for Rh-catalyzed hydroacylation.

N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of promoting a wide range of chemical transformations.[14] For the synthesis of cyclic ketones, NHCs are particularly effective in catalyzing intramolecular Stetter reactions and [3+2] annulations.[6][15] In the Stetter reaction, an aldehyde is umpoled to act as a nucleophile that adds to a tethered Michael acceptor. Chiral triazolium salts are commonly used as NHC precursors to induce enantioselectivity.[7]

G Aldehyde Substrate Aldehyde Substrate Breslow Intermediate Breslow Intermediate Aldehyde Substrate->Breslow Intermediate + NHC NHC Catalyst NHC Catalyst Cyclization Cyclization Breslow Intermediate->Cyclization Intramolecular Michael Addition Cyclic Intermediate Cyclic Intermediate Cyclization->Cyclic Intermediate Proton Transfer Proton Transfer Cyclic Intermediate->Proton Transfer Product Release Product Release Proton Transfer->Product Release Catalyst Regeneration Product Release->NHC Catalyst Chiral Cyclic Ketone Chiral Cyclic Ketone Product Release->Chiral Cyclic Ketone

Caption: Key steps in an NHC-catalyzed intramolecular Stetter reaction.

Detailed Experimental Protocols

(S)-Proline-Catalyzed Synthesis of Wieland-Miescher Ketone

This procedure is a representative example of an L-proline-catalyzed intramolecular aldol cyclization.[2]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • (S)-Proline

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF, add (S)-proline (0.03 eq).

  • Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the Wieland-Miescher ketone.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Rhodium(I)-Catalyzed Asymmetric Intramolecular Hydroacylation

This protocol describes a general procedure for the rhodium-catalyzed intramolecular hydroacylation of an unsaturated aldehyde.[4]

Materials:

  • ortho-Allylbenzaldehyde derivative

  • [Rh(COD)Cl]₂

  • (R)-DTBM-SEGPHOS

  • NaBARF

  • Dichloromethane (DCM), anhydrous and degassed

Procedure:

  • In a glovebox, a solution of [Rh(COD)Cl]₂ (0.025 eq) and (R)-DTBM-SEGPHOS (0.055 eq) in DCM is stirred for 30 minutes.

  • NaBARF (0.06 eq) is added, and the mixture is stirred for another 30 minutes.

  • A solution of the ortho-allylbenzaldehyde substrate (1.0 eq) in DCM is added to the catalyst mixture.

  • The reaction vessel is sealed and heated at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours), with monitoring by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired cyclic ketone.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

N-Heterocyclic Carbene-Catalyzed Intramolecular Stetter Reaction

This procedure outlines a typical NHC-catalyzed intramolecular Stetter reaction to form a chromanone derivative.[6][7]

Materials:

  • Salicylaldehyde derivative with a tethered Michael acceptor

  • Chiral triazolium salt (NHC precursor)

  • Base (e.g., DBU or K₂CO₃)

  • Solvent (e.g., THF or toluene), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral triazolium salt (0.1 eq) and the aldehyde substrate (1.0 eq) in the anhydrous solvent.

  • Add the base (1.2 eq) to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or elevated temperature) until the starting material is consumed as indicated by TLC analysis.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to give the chiral cyclic ketone.

  • The enantiomeric excess is determined by chiral HPLC analysis.

References

A Comparative Analysis of (R)-3-Methylcycloheptanone and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and development, the use of chiral synthons is paramount for the construction of enantiomerically pure molecules. Among these, chiral cyclic ketones serve as versatile building blocks. This guide provides a comparative study of (R)-3-methylcycloheptanone, a seven-membered chiral ketone, with other notable chiral synthons, offering insights into its performance and applications in asymmetric synthesis. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.

Introduction to Chiral Ketones as Synthons

Chiral ketones are invaluable precursors in a variety of carbon-carbon bond-forming reactions, including aldol condensations, Michael additions, and Robinson annulations. The stereocenter within the chiral ketone can direct the stereochemical outcome of these reactions, leading to the formation of complex molecules with a high degree of stereocontrol. The ring size of the cyclic ketone—ranging from five-membered rings like cyclopentanone to larger rings like cycloheptanone—influences the conformational flexibility and reactivity of the molecule, thereby affecting the stereoselectivity of the reaction.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these synthons is crucial for their application in synthesis. Below is a comparison of key properties for 3-methylcycloheptanone and its smaller ring homolog, (R)-(+)-3-methylcyclopentanone.

Property3-Methylcycloheptanone(R)-(+)-3-Methylcyclopentanone
Molecular Formula C₈H₁₄O[1]C₆H₁₀O
Molecular Weight 126.20 g/mol [1]98.14 g/mol
Appearance -Colorless to yellow liquid
Boiling Point -143 - 144 °C
Density -0.914 g/mL at 25 °C
Optical Rotation -[a]D20 = 144 - 150 ° (c = 4.5 in MeOH)

Asymmetric Synthesis of Chiral 3-Methylcycloalkanones

The enantioselective synthesis of chiral 3-methylcycloalkanones is a key challenge. Various strategies have been developed, primarily centered around asymmetric conjugate addition to the corresponding α,β-unsaturated cycloalkenone.

Organocatalytic Michael Addition

One of the most effective methods for the asymmetric synthesis of chiral cyclic ketones is the organocatalyzed Michael addition. Chiral amines and their derivatives are commonly employed as catalysts to facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Logical Workflow for Asymmetric Michael Addition:

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Cycloalkenone Cycloalkenone Enamine_Formation Enamine/Iminium Ion Formation Cycloalkenone->Enamine_Formation Methyl_Nucleophile Methyl Nucleophile Stereoselective_Addition Stereoselective 1,4-Addition Methyl_Nucleophile->Stereoselective_Addition Chiral_Catalyst Chiral Organocatalyst Chiral_Catalyst->Enamine_Formation Enamine_Formation->Stereoselective_Addition Hydrolysis Hydrolysis Stereoselective_Addition->Hydrolysis Hydrolysis->Chiral_Catalyst Catalyst Regeneration Chiral_Ketone (R)-3-Methylcycloalkanone Hydrolysis->Chiral_Ketone

Caption: Organocatalytic asymmetric Michael addition for chiral ketone synthesis.

While specific experimental data for the organocatalytic synthesis of (R)-3-methylcycloheptanone is scarce, studies on analogous systems provide valuable insights. For instance, the asymmetric Michael addition of various nucleophiles to 2-cycloheptenone has been explored, demonstrating the feasibility of achieving high enantioselectivity.

Comparative Performance in Asymmetric Reactions

The utility of a chiral synthon is ultimately determined by its performance in key chemical transformations. The Robinson annulation, a tandem Michael addition and aldol condensation, is a classic example where the stereochemistry of the starting chiral ketone can dictate the stereochemical outcome of the final polycyclic product.

Robinson Annulation

The Robinson annulation is a powerful tool for the construction of six-membered rings and has been extensively used in the synthesis of steroids and other natural products.[2] The reaction typically involves the reaction of a ketone with methyl vinyl ketone (MVK).

Experimental Workflow for Asymmetric Robinson Annulation:

G Start Start: Chiral Ketone & Methyl Vinyl Ketone Michael_Addition Michael Addition Start->Michael_Addition Diketone_Intermediate 1,5-Diketone Intermediate Michael_Addition->Diketone_Intermediate Aldol_Condensation Intramolecular Aldol Condensation Diketone_Intermediate->Aldol_Condensation Cyclized_Product Bicyclic Enone Product Aldol_Condensation->Cyclized_Product

Caption: Key steps in the asymmetric Robinson annulation sequence.

Experimental Protocols

Due to the limited availability of specific experimental procedures for (R)-3-methylcycloheptanone in peer-reviewed literature, a general protocol for the organocatalytic asymmetric Michael addition to a cycloalkenone is provided below as a representative method for the synthesis of such chiral synthons.

General Procedure for Organocatalytic Asymmetric Michael Addition of Nitromethane to 2-Cycloheptenone:

To a solution of 2-cycloheptenone (1.0 mmol) in nitromethane (5.0 mL) at 0 °C is added the chiral organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 mmol). The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-(nitromethyl)cycloheptanone.

Note: The specific catalyst, solvent, temperature, and reaction time would need to be optimized for the synthesis of (R)-3-methylcycloheptanone.

Conclusion and Future Outlook

(R)-3-methylcycloheptanone represents a potentially valuable chiral synthon for the asymmetric synthesis of complex molecules containing seven-membered rings. However, a significant gap exists in the literature regarding its detailed synthesis, characterization, and comparative performance data. While general principles of asymmetric synthesis using chiral ketones can be applied, further research is needed to fully elucidate the potential of this particular building block. Future studies should focus on developing efficient and scalable enantioselective syntheses of (R)-3-methylcycloheptanone and systematically evaluating its performance in a range of stereoselective transformations alongside other well-established chiral synthons. Such data will be invaluable for medicinal and process chemists in the rational design of synthetic routes to novel and important chiral molecules.

References

Safety Operating Guide

Safe Disposal of (R)-3-methylcycloheptanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of (R)-3-methylcycloheptanone, a flammable liquid ketone. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.

I. Chemical Safety and Handling

(R)-3-methylcycloheptanone is classified as a flammable liquid and may be harmful if swallowed. Vapors may form explosive mixtures with air and can accumulate in low-lying areas. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.

Personal Protective Equipment (PPE): When handling (R)-3-methylcycloheptanone, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or when dealing with a spill, use a NIOSH-approved respirator with an organic vapor cartridge.

II. Quantitative Data

The following table summarizes the known physical and chemical properties of similar cycloalkanones, which can be used as a reference for (R)-3-methylcycloheptanone.

Property3-Methylcyclopentanone3-MethylcyclohexanoneCycloheptanone
Molecular Formula C6H10OC7H12OC7H12O
Molecular Weight 98.14 g/mol 112.17 g/mol 112.17 g/mol
Boiling Point 145 °C / 293 °F165-166 °C179 °C / 354 °F
Flash Point 36 °C / 96.8 °F48 °C / 118.4 °F57 °C / 134.6 °F
Specific Gravity 0.9100.920.951

III. Step-by-Step Disposal Procedure

The disposal of (R)-3-methylcycloheptanone must be carried out in compliance with all local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Characterize the waste. (R)-3-methylcycloheptanone is a flammable liquid organic waste.

  • Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

Step 2: Storage of Chemical Waste

  • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.

  • The storage area should be away from heat, sparks, and open flames.

  • Ensure the container is tightly closed to prevent leakage or evaporation.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Follow all instructions provided by the EHS department or the waste disposal company regarding packaging and labeling for transport.

Step 4: Spill and Emergency Procedures

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated material in a sealed container for disposal.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

  • In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish. Do not use a direct stream of water.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of (R)-3-methylcycloheptanone.

A Start: (R)-3-methylcycloheptanone Waste Generated B Characterize and Segregate Waste (Flammable Liquid) A->B I Spill Occurs A->I C Store in Labeled, Sealed Container B->C D Store in Designated Flammable Waste Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Package and Label for Transport per Regulations E->F G Arrange for Waste Pickup F->G H End: Proper Disposal G->H J Small Spill: Absorb with Inert Material I->J Small K Large Spill: Evacuate and Call Emergency Response I->K Large L Place in Sealed Container for Disposal J->L L->D

Caption: Disposal workflow for (R)-3-methylcycloheptanone.

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